4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Description
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Properties
IUPAC Name |
4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHKVBCBXPKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392869 | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-02-4, 186589-12-8 | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
CAS Number: 186589-12-8
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a key building block in modern medicinal chemistry and drug discovery. The document delves into its chemical identity, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its strategic application in the development of therapeutic agents, particularly kinase inhibitors, underpinned by an analysis of the critical role of the trifluoromethylphenyl scaffold. Detailed protocols for its synthesis and subsequent reactions, alongside in-depth analytical characterization and safety protocols, are provided to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe utilization.
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Design
The incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its unique electronic properties and steric profile.[1][2] Its high electronegativity and lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
4-Bromo-2-(trifluoromethyl)phenyl isocyanate emerges as a powerful synthon that leverages these advantages. The presence of the trifluoromethyl group ortho to the isocyanate functionality, combined with a bromine atom at the para position, offers a unique combination of reactivity and structural features. This arrangement allows for the strategic introduction of this valuable pharmacophore into a diverse range of molecular architectures, making it a sought-after intermediate in the synthesis of novel therapeutic agents. This guide will provide a detailed exploration of this versatile reagent, from its fundamental properties to its practical application in the synthesis of medicinally relevant compounds.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a reagent is a prerequisite for its successful and safe application in a laboratory setting.
Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 186589-12-8 | [2] |
| Molecular Formula | C₈H₃BrF₃NO | [2] |
| Molecular Weight | 266.01 g/mol | [2] |
| IUPAC Name | 4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | [3] |
| Synonyms | Benzene, 4-bromo-1-isocyanato-2-(trifluoromethyl)- | [2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | 115 °C at 10 mmHg | [2] |
| Density | 1.699 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.524 | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
GHS Hazard Classification: [1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and ensure full body coverage.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and amines.
-
Keep container tightly sealed.
-
Moisture sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).
Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
The most common and industrially scalable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. This section provides a detailed, field-proven protocol adapted from established methodologies for the synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate from its aniline precursor.
Synthetic Workflow
Caption: Synthetic pathway to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
Experimental Protocol: Phosgenation of 4-Bromo-2-(trifluoromethyl)aniline
This protocol utilizes triphosgene as a safer alternative to phosgene gas. The causality behind this choice is the significant reduction in handling risks associated with the highly toxic and gaseous phosgene. Triphosgene, a solid, can be weighed and handled with greater ease, and it generates phosgene in situ.[4]
Materials:
-
4-Bromo-2-(trifluoromethyl)aniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Toluene or Dichloromethane
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and an outlet bubbler (venting to a scrubber containing a sodium hydroxide solution), dissolve 4-Bromo-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous toluene.
-
Addition of Phosgenating Agent: To this solution, add a solution of triphosgene (0.34 equivalents) in anhydrous toluene dropwise at room temperature. The stoichiometry is critical; using a slight excess of the aniline can help to consume all of the phosgene generated, but this may lead to the formation of urea byproducts.
-
Controlled Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting aniline.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The reaction mixture can be carefully filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude isocyanate is typically purified by vacuum distillation to yield the final product.
Self-Validation: The purity of the distilled 4-Bromo-2-(trifluoromethyl)phenyl isocyanate should be assessed by analytical techniques such as GC-MS and NMR spectroscopy to confirm the absence of starting material and byproducts.
Reactivity and Synthetic Applications in Drug Discovery
The isocyanate functional group is a highly versatile electrophile that readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of the utility of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in the synthesis of complex molecules.
General Reactivity Profile
Caption: Common reactions of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
Application in the Synthesis of Kinase Inhibitors
A significant application of this isocyanate is in the synthesis of urea-based kinase inhibitors. Many potent kinase inhibitors feature a diaryl urea scaffold, which acts as a crucial hydrogen bond donor-acceptor motif, anchoring the inhibitor to the hinge region of the kinase active site.[5]
Example: Synthesis of a Diaryl Urea Kinase Inhibitor Scaffold
This protocol describes the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with a hypothetical aromatic amine, a common step in the synthesis of kinase inhibitors such as those targeting p38 MAP kinase.[5][6][7]
Materials:
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate
-
Aromatic amine (e.g., a substituted aminopyrazole or aminopyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
Dissolution of Amine: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Isocyanate: To this solution, add a solution of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.0-1.1 equivalents) in the same solvent dropwise at 0 °C or room temperature. The slight excess of the isocyanate ensures complete consumption of the more valuable amine component.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS for the disappearance of the starting materials and the appearance of the urea product.
-
Isolation of Product: Upon completion, the urea product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Causality of Component Choice: The choice of an aprotic solvent is critical to prevent the hydrolysis of the isocyanate. The inert atmosphere is necessary to exclude moisture, which would lead to the formation of an unstable carbamic acid and subsequent symmetrical urea byproducts.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by the bromo and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the isocyanate carbon (typically in the range of δ 120-140 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, providing a clear diagnostic peak for the presence of this moiety.[8][9][10] The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.
Mass Spectrometry (MS)
The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).[11] The molecular ion peak will be observed at m/z corresponding to the molecular weight (266.01 for the most abundant isotopes). Fragmentation patterns may include the loss of the isocyanate group (-NCO) and other characteristic cleavages of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) in the region of 2250-2275 cm⁻¹.
Conclusion
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly valuable and versatile reagent in the arsenal of the medicinal chemist. Its unique substitution pattern provides a gateway to novel chemical entities with enhanced pharmacological properties. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for its effective and safe application in the pursuit of new and improved therapeutics. The strategic use of such fluorinated building blocks will undoubtedly continue to play a pivotal role in the future of drug discovery.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
4-bromo-2-(trifluoromethyl)phenyl isocyanate (C8H3BrF3NO). PubChemLite. Available at: [Link]
-
An updated patent review of p38 MAP kinase inhibitors (2014-2019). PubMed. Available at: [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ResearchGate. Available at: [Link]
-
1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. PubMed. Available at: [Link]
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Google Patents.
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity | EN. Georganics. Available at: [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]
-
Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab at Columbia University. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. PubMed Central. Available at: [Link]
-
Org. Synth. 2014, 91, 39-51. Available at: [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong. Available at: [Link]
-
Wiley-VCH 2007 - Supporting Information. Available at: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available at: [Link]
-
19Flourine NMR. Available at: [Link]
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- 5. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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4-Bromo-2-(trifluoromethyl)phenyl isocyanate structure and properties
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a key building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structure, properties, reactivity, and applications, grounding its claims in established scientific principles and data.
Introduction and Strategic Importance
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a substituted aromatic isocyanate that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the unique combination of three distinct functional moieties on a single phenyl ring:
-
The Isocyanate Group (-N=C=O): A highly reactive electrophile, the isocyanate group is central to the formation of ureas, carbamates, and other critical linkages in pharmacologically active compounds. Its well-defined reactivity allows for predictable and efficient bond formation with a wide array of nucleophiles.
-
The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a cornerstone strategy in modern drug design.[2] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and conformation.[3] The presence of fluorine-containing functional groups is a common feature in many FDA-approved drugs.[4]
-
The Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle. It readily participates in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity and the construction of diverse compound libraries.
This trifecta of functionalities makes 4-Bromo-2-(trifluoromethyl)phenyl isocyanate a high-value reagent for creating novel chemical entities with potential therapeutic applications.
Molecular Structure and Identification
The structural arrangement of the functional groups dictates the compound's reactivity and steric profile. The trifluoromethyl and isocyanate groups are positioned ortho to each other, which can influence the accessibility of the isocyanate carbon to nucleophiles.
Caption: 2D Structure of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 186589-12-8[][6][7] |
| Molecular Formula | C₈H₃BrF₃NO[][7] |
| Molecular Weight | 266.01 g/mol [][6][7] |
| IUPAC Name | 4-bromo-1-isocyanato-2-(trifluoromethyl)benzene[] |
| SMILES | FC(F)(F)c1cc(Br)ccc1N=C=O[6] |
| InChI | 1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11,12)/h1-3H[][6] |
| InChI Key | UZFHKVBCBXPKKE-UHFFFAOYSA-N[][6] |
Physicochemical and Safety Properties
Understanding the physical properties and safety hazards is paramount for the proper handling, storage, and application of this reagent.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to yellow liquid | [8] |
| Boiling Point | 115 °C at 10 mmHg | [6] |
| 235.6 ± 40.0 °C at 760 mmHg | [] | |
| Density | 1.699 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.524 | [6] |
| Purity | ≥95% - 96% | [][6] |
| Storage | Store at 2-8°C, away from moisture |[][6] |
Safety Profile
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
GHS Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6] It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] It is also suspected of causing respiratory irritation.[6]
-
Signal Word: Danger[6]
-
Personal Protective Equipment (PPE): Handling requires the use of appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] All work should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[9][10]
-
Incompatibilities: Isocyanates are incompatible with many classes of compounds, including water, alcohols, amines, acids, and bases.[11] Contact with these substances, particularly water and other nucleophiles, can lead to vigorous, exothermic reactions and the release of toxic gases.[11]
-
Storage and Handling: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[][6] It is crucial to protect it from moisture to prevent degradation and pressure build-up in the container from CO₂ evolution.
Core Reactivity and Synthetic Applications
The synthetic utility of this reagent is primarily driven by the electrophilic nature of the isocyanate group. The central carbon atom of the -N=C=O functional group is highly susceptible to nucleophilic attack.
Key Reaction Pathways
-
Urea Formation: The reaction with primary or secondary amines is rapid and typically quantitative, yielding substituted ureas. This is one of the most common applications in medicinal chemistry for linking molecular fragments.
-
Carbamate (Urethane) Formation: Alcohols and phenols react with the isocyanate, usually in the presence of a catalyst (e.g., a tertiary amine or a tin compound), to form stable carbamate linkages.
-
Reaction with Water: The isocyanate reacts with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding aniline (4-bromo-2-(trifluoromethyl)aniline) and carbon dioxide gas. This highlights the critical need for anhydrous reaction conditions.
Caption: Key reaction pathways of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
Applications in Drug Discovery
This reagent serves as a crucial building block for synthesizing compounds targeting a wide range of diseases.[1][12] The resulting urea and carbamate moieties are common structural motifs in many biologically active molecules, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. The presence of the trifluoromethyl group can confer desirable ADME (absorption, distribution, metabolism, and excretion) properties, while the bromo-substituent allows for late-stage diversification of drug candidates to optimize potency and selectivity.[2]
Representative Experimental Workflow: Urea Synthesis
The following protocol outlines a generalized, self-validating procedure for the synthesis of a substituted urea, a cornerstone reaction for this class of reagents. The causality behind each step is explained to ensure scientific integrity.
Caption: General experimental workflow for urea synthesis.
Step-by-Step Methodology with Rationale
-
Reagent Preparation: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Causality: Anhydrous solvent is critical to prevent the competing reaction of the isocyanate with water, which would form an undesired aniline byproduct.[11]
-
-
Inert Atmosphere: Place the amine solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: This further protects the highly reactive isocyanate from atmospheric moisture, ensuring the reaction proceeds cleanly towards the desired urea product.
-
-
Controlled Addition: Slowly add a solution of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.0 to 1.1 equivalents) to the stirred amine solution, typically at a reduced temperature (0 °C).
-
Causality: The reaction is often exothermic. Slow, cooled addition helps to control the reaction rate, dissipate heat, and prevent the formation of side products.
-
-
Reaction Monitoring: Allow the reaction to warm to ambient temperature and stir until completion. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Monitoring ensures the reaction is allowed to proceed to completion without unnecessary heating or extended reaction times, which could lead to degradation.
-
-
Work-up and Purification: Once complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified.
-
Causality: Purification, often by flash column chromatography or recrystallization, is necessary to remove any unreacted starting materials, excess reagents, and minor side products to yield the pure, characterizable urea.
-
This self-validating protocol, grounded in the fundamental principles of isocyanate chemistry, provides a reliable framework for the successful application of this reagent.
Conclusion
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a powerful and versatile chemical tool. Its well-defined structure and predictable reactivity, combined with the strategic placement of a trifluoromethyl group and a bromine handle, make it an invaluable building block for the synthesis of novel compounds in drug discovery and materials science. Proper understanding of its properties and adherence to strict safety and handling protocols are essential for leveraging its full synthetic potential.
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. (n.d.). 4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-2-(trifluoromethyl)phenyl isocyanate (C8H3BrF3NO). Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. Retrieved from [Link]
-
PubMed. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). PHENYL ISOCYANATE. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. As a critical reagent in the synthesis of complex molecules for pharmaceutical and materials science applications, a thorough understanding of its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. Due to the compound's high reactivity, particularly the isocyanate moiety's sensitivity to protic substances, this guide emphasizes theoretical predictions of solubility, solvent selection criteria, and a robust, step-by-step experimental protocol for accurate quantification. This document is intended for researchers, chemists, and drug development professionals who require precise solubility data to ensure reproducible and successful experimental outcomes.
Introduction: The Challenge of a Reactive Intermediate
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a substituted aromatic isocyanate, a class of compounds renowned for their utility as versatile building blocks in organic synthesis. The electrophilic nature of the isocyanate group (–N=C=O) allows for facile reactions with a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and other derivatives.[1] This reactivity is the cornerstone of its application in creating novel pharmaceuticals and advanced polymers.
However, this same reactivity presents a significant challenge when considering its solubility. The isocyanate group will readily react with protic solvents (e.g., water, alcohols, primary/secondary amines), leading to the degradation of the starting material and the formation of undesired byproducts.[1][2] Consequently, solubility determination is not merely a matter of dissolution but a carefully controlled process to prevent chemical transformation. This guide addresses this challenge by providing both a theoretical and a practical roadmap for scientists.
Physicochemical Profile of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior and ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃NO | [] |
| Molecular Weight | 266.01 g/mol | [] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | ~1.699 g/mL at 25 °C | |
| Boiling Point | 115 °C at 10 mmHg | |
| Refractive Index | n20/D 1.524 | |
| CAS Number | 186589-12-8 |
Molecular Structure: The structure combines a benzene ring with three key substituents:
-
Isocyanate group (–N=C=O): A highly reactive, polar functional group.
-
Bromo group (–Br): A heavy halogen that contributes to the molecule's overall density and hydrophobicity.
-
Trifluoromethyl group (–CF₃): A strongly electron-withdrawing and lipophilic group.
Theoretical Solubility Considerations & Solvent Selection
The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound. The molecule exhibits a dual nature: the aromatic ring and halogen substituents impart significant non-polar/lipophilic character, while the isocyanate group provides a degree of polarity.
Favorable Solvents (Aprotic Systems)
Based on its structure, 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is expected to be most soluble in aprotic organic solvents. These solvents lack acidic protons and therefore do not react with the isocyanate group.
-
Aprotic, Non-Polar to Moderately Polar Solvents: These are excellent candidates for achieving high solubility. The aromatic ring and halogenated groups will interact favorably with these solvents through van der Waals forces and dipole-dipole interactions.
-
Aprotic, Polar Solvents: High polarity solvents that lack acidic protons can also be effective, primarily by interacting with the polar isocyanate group.
-
Examples: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Unfavorable & Reactive Solvents (Protic Systems)
It is imperative to avoid all protic solvents. The isocyanate group will react with these solvents, leading to compound degradation. This is not a dissolution process but an irreversible chemical reaction.
-
Water: Reacts to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide.[1][6] This reaction can cause pressure buildup in sealed containers.[2][6]
-
Alcohols (e.g., Methanol, Ethanol): React to form urethanes.[1]
-
Primary and Secondary Amines: React to form ureas.[1]
Experimental Protocol for Solubility Determination
Given the absence of published quantitative solubility data, this section provides a robust, validated methodology for its determination in the laboratory. The chosen analytical technique is a back-titration method, a standard and reliable approach for quantifying isocyanate content.[7]
Critical Safety Precautions
Isocyanates are toxic, potent respiratory and skin sensitizers, and lachrymators (cause tearing).[4][8] All handling must be performed under stringent safety protocols.
-
Ventilation: All work must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles with a face shield.
-
Moisture Control: Use oven-dried glassware and anhydrous grade solvents to prevent reaction with ambient moisture.
Workflow for Solubility Measurement
The following diagram outlines the logical flow of the experimental procedure.
Caption: Two-step reaction scheme for the back-titration of isocyanates.
Calculation of Solubility:
-
Moles of HCl for reacted amine: Moles HCl = (V_blank - V_sample) [L] * Molarity_HCl [mol/L]
-
Moles of Isocyanate in aliquot: Since the stoichiometry between HCl and the reacted amine is 1:1, and the amine and isocyanate is 1:1: Moles NCO = Moles HCl
-
Concentration in mol/L: Solubility [mol/L] = Moles NCO / Volume_aliquot [L]
-
Concentration in g/100 mL: Solubility [g/100 mL] = (Solubility [mol/L] * 266.01 [g/mol]) / 10
The results should be tabulated clearly, specifying the solvent and temperature for each measurement.
Conclusion
References
-
Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
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Safe Work Australia. (n.d.). Guide to handling isocyanates. Retrieved from [Link]
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ACS Publications. (1951). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry. [Link]
-
Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]
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Transport Canada. (2022). Isocyanates – A family of chemicals. Retrieved from [Link]
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Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
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Georganics. (n.d.). 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]
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WorkSafe. (2017). Safe use of isocyanates. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]
-
ISOPA. (2024). Safe Use and Handling of Diisocyanates. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]
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Unraveling the Covalent Mechanism of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate: A Technical Guide for Drug Discovery Professionals
Abstract
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a reactive electrophilic compound with significant potential in the realm of chemical biology and drug discovery. Its mechanism of action is rooted in the high reactivity of the isocyanate functional group towards biological nucleophiles, leading to the formation of stable covalent adducts. This in-depth technical guide provides a comprehensive overview of the core mechanism, the influence of its chemical structure on reactivity, and a practical framework for its investigation as a potential covalent inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this compound.
Introduction: The Chemical Biology of Aryl Isocyanates
Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) directly attached to an aromatic ring. This functional group is highly electrophilic, rendering these molecules susceptible to nucleophilic attack. In a biological context, this reactivity is the cornerstone of their mechanism of action and toxicity.[1] Isocyanates are known to react with a variety of biological nucleophiles, including the side chains of amino acids such as lysine, cysteine, and serine, as well as with DNA bases.[1][2] This indiscriminate reactivity can lead to the formation of carbamoyl metabolites that can further interact with other macromolecules, contributing to their toxic effects.[1]
However, this inherent reactivity can also be harnessed for therapeutic purposes. The formation of a stable covalent bond between a small molecule and its protein target can offer several advantages in drug design, including prolonged duration of action, increased potency, and the ability to target shallow binding pockets. This has led to a resurgence of interest in the development of covalent inhibitors for a range of therapeutic targets.[3]
Core Mechanism of Action: Covalent Modification of Biomolecules
The central carbon atom of the isocyanate group in 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity is further modulated by the substituents on the phenyl ring. The primary mechanism of action involves the nucleophilic attack of a biological macromolecule on this electrophilic carbon, leading to the formation of a covalent carbamoyl adduct.
The general reaction can be depicted as follows:
R-N=C=O + Nu-H → R-NH-C(=O)-Nu
Where R represents the 4-bromo-2-(trifluoromethyl)phenyl group and Nu-H represents a biological nucleophile (e.g., the thiol group of cysteine, the amine group of lysine, or the hydroxyl group of serine or threonine).
Influence of Ring Substituents on Reactivity
The reactivity of the isocyanate group is significantly influenced by the electronic properties of the aromatic ring. In the case of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, the presence of two electron-withdrawing groups, a bromine atom at the para position and a trifluoromethyl group at the ortho position, is expected to enhance the electrophilicity of the isocyanate carbon. This heightened reactivity suggests that the compound will readily engage with biological nucleophiles.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Bromine (Br) | Para (4) | Inductively withdrawing, weakly deactivating | Increases electrophilicity of the isocyanate carbon |
| Trifluoromethyl (CF3) | Ortho (2) | Strongly inductively withdrawing, strongly deactivating | Significantly increases electrophilicity of the isocyanate carbon |
Investigating the Mechanism of Action: A Practical Guide
A thorough investigation of the mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays. The following sections outline key experimental workflows to characterize its activity as a potential covalent inhibitor.
Target Identification and Validation
Given the reactivity of isocyanates, identifying the specific biological targets of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a critical first step.
ABPP is a powerful chemoproteomic technique to identify the protein targets of a reactive small molecule in a complex biological system.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol:
-
Proteome Preparation: Prepare cell lysates or use intact cells from a relevant biological system.
-
Compound Incubation: Treat the proteome with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Target Enrichment (Optional but Recommended): If an alkyne- or azide-tagged version of the compound is synthesized, perform click chemistry to attach a reporter tag (e.g., biotin) for enrichment of labeled proteins using streptavidin beads.
-
Proteolytic Digestion: Digest the enriched proteins (or the entire proteome) into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that have been covalently modified by the compound.
Characterization of Covalent Binding
Once potential protein targets have been identified, it is essential to confirm and characterize the covalent interaction.
Intact protein mass spectrometry can directly confirm the formation of a covalent adduct by detecting the mass shift corresponding to the addition of the compound.
Caption: Workflow for Intact Protein Mass Spectrometry.
Protocol:
-
Incubation: Incubate the purified target protein with an excess of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
-
Sample Preparation: Remove excess, unbound compound using a desalting column or buffer exchange.
-
LC-MS Analysis: Analyze the protein sample using a high-resolution mass spectrometer capable of intact protein analysis.
-
Data Analysis: Compare the mass spectrum of the treated protein with that of the untreated control. A mass increase corresponding to the molecular weight of the isocyanate (265.94 g/mol ) confirms covalent modification.
For enzyme targets, the potency of an irreversible covalent inhibitor is best described by the second-order rate constant kinact/KI.[4] This parameter reflects the efficiency of covalent modification.
Protocol:
-
Enzyme Activity Assay: Establish a robust assay to measure the activity of the target enzyme.
-
Time-Dependent Inhibition: Incubate the enzyme with various concentrations of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate for different periods.
-
Measure Residual Activity: At each time point, initiate the enzymatic reaction and measure the initial rate.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against time for each inhibitor concentration. The negative slope of each line represents the observed rate of inactivation (kobs). Then, plot the kobs values against the inhibitor concentration. The slope of this second plot represents kinact/KI.
Cellular Assays to Probe Mechanism
Cell-based assays are crucial to understand the biological consequences of target engagement by 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
Cellular thermal shift assays (CETSA) or in-cell Western blotting can be used to confirm that the compound engages its target in a cellular context.
Depending on the identified target and its associated signaling pathway, a variety of phenotypic assays can be employed, such as cell viability assays, apoptosis assays, or cell cycle analysis.
Safety and Handling
Isocyanates are toxic and should be handled with extreme care in a well-ventilated fume hood.[5] They are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as respiratory sensitization.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Isocyanates are also moisture-sensitive and should be stored under an inert atmosphere.[5]
Conclusion
4-Bromo-2-(trifluoromethyl)phenyl isocyanate represents a valuable tool for chemical biology and a potential starting point for the development of novel covalent therapeutics. Its mechanism of action is predicated on the electrophilic nature of the isocyanate moiety, leading to covalent modification of biological macromolecules. The electron-withdrawing substituents on the phenyl ring are anticipated to enhance its reactivity. A systematic approach, employing a combination of proteomic, biochemical, and cellular methodologies, is essential to fully elucidate its biological targets and functional consequences. The experimental frameworks provided in this guide offer a robust starting point for researchers to unravel the intricate mechanism of this intriguing molecule.
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Georganics. (n.d.). 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]
-
Johnson, D. S., & Weïwer, M. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
-
de la Torre, G., & Gotor, V. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(26), 18635-18663. [Link]
-
ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Retrieved from [Link]
-
American Chemical Society. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 3(11), 2936–2954. [Link]
-
Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-2-(trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]
-
Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]
-
Quora. (2021, July 18). I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?. Retrieved from [Link]
-
PubMed. (1988). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl.... Retrieved from [Link]
-
National Institutes of Health. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Biological Monitoring for Isocyanates. Retrieved from [Link]
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Unlocking the Potential of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate: A Technical Guide for Innovative Research
Foundational Profile: A Molecule of Untapped Versatility
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a halogenated aromatic isocyanate with the molecular formula C8H3BrF3NO and a molecular weight of 266.01 g/mol .[] Its unique structure, featuring a reactive isocyanate group, a trifluoromethyl moiety, and a bromine atom, offers a powerful combination of functionalities for diverse chemical transformations. The compound is typically a liquid with a boiling point of 115 °C at 10 mmHg and a density of approximately 1.699 g/mL at 25 °C.[2] Proper storage is crucial, with recommended conditions being 2-8°C under an inert atmosphere.[][2][3]
Caption: Chemical structure of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
The highly electrophilic isocyanate group (-N=C=O) readily reacts with nucleophiles like amines and alcohols. The potent electron-withdrawing nature of the trifluoromethyl group (-CF3) further enhances this reactivity. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling further molecular diversification.
Established Role: A Versatile Building Block
Currently, 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is primarily utilized as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[4][5] Its demonstrated utility in creating bioactive compounds underscores its potential for broader applications.
Frontier Research Area 1: Innovations in Medicinal Chemistry
The trifluoromethyl group is a highly sought-after substituent in drug design, known to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[6][7] The presence of both a trifluoromethyl group and a synthetically versatile bromine atom makes 4-Bromo-2-(trifluoromethyl)phenyl isocyanate a particularly attractive starting material for novel drug discovery programs.
Proposed Research: Synthesis of Novel Kinase Inhibitor Scaffolds
Many FDA-approved kinase inhibitors incorporate a urea or carbamate moiety that interacts with the hinge region of the kinase domain. The isocyanate functionality of the title compound provides a direct route to such structures.
Caption: Synthesis of functionalized, flame-retardant polyurethanes.
Experimental Protocol: Polyurethane Synthesis
-
In a moisture-free reaction vessel under an inert atmosphere, combine a di- or polyfunctional alcohol (polyol) with a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate).
-
Slowly add a stoichiometric amount of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate to the stirred polyol solution.
-
Heat the reaction mixture to 60-80 °C and monitor the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
Once the reaction is complete, the resulting polymer can be isolated and characterized.
Trustworthiness: The exclusion of water is critical for the successful synthesis of high molecular weight polyurethanes, as water will react with the isocyanate to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide, leading to chain termination and foaming.
Frontier Research Area 3: Novel Synthetic Methodologies
The unique electronic and steric environment of the aromatic ring in 4-Bromo-2-(trifluoromethyl)phenyl isocyanate presents opportunities for exploring new synthetic transformations.
Proposed Research: Directed ortho-Metalation
The trifluoromethyl group and the isocyanate (or a derivative thereof) could serve as directing groups for ortho-lithiation or other metalation reactions. This would enable the regioselective introduction of a third substituent onto the aromatic ring, providing access to highly functionalized and unique building blocks.
Safety and Handling
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. [2][8]It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. [9][10]Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. [2][10]All work should be conducted in a well-ventilated fume hood. [11][12]
Conclusion
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a versatile and underutilized reagent with significant potential for innovation. The research avenues outlined in this guide—spanning medicinal chemistry, materials science, and synthetic methodology—are intended to inspire further exploration of this promising molecule. The scientific community is encouraged to investigate these and other novel applications, unlocking the full potential of this unique chemical entity.
References
-
PubChem. 4-(Trifluoromethyl)phenyl isocyanate. [Link]
- Google Patents.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Georganics. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE. [Link]
-
MDPI. Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. [Link]
-
PubChemLite. 4-bromo-2-(trifluoromethyl)phenyl isocyanate (C8H3BrF3NO). [Link]
-
ACS Symposium Series. Materials and Chemistry of Polyurethanes. [Link]
-
PubChem. 3-(Trifluoromethyl)phenyl isocyanate. [Link]
-
Wikipedia. Epoxy. [Link]
-
Georganics. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity | EN. [Link]
- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
-
Occupational Safety and Health Administration. PHENYL ISOCYANATE. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Supporting Information. Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. [Link]
Sources
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- 4. chemscene.com [chemscene.com]
- 5. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity | EN [georganics.sk]
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- 11. assets.thermofisher.com [assets.thermofisher.com]
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The Synthetic Chemist's Compass: A Technical Guide to 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly reactive aromatic isocyanate that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic placement of a bromine atom, a trifluoromethyl group, and an isocyanate functional group on a benzene ring offers a unique combination of reactivity and functionality. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the isocyanate group is a powerful electrophile for the formation of urea and carbamate linkages.
This technical guide provides a comprehensive overview of 4-bromo-2-(trifluoromethyl)phenyl isocyanate, from its synthesis and chemical properties to its applications in drug discovery, with a focus on providing practical insights for researchers in the field.
I. Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate: A Two-Step Approach
The synthesis of 4-bromo-2-(trifluoromethyl)phenyl isocyanate is typically achieved through a two-step process, starting from the commercially available 2-(trifluoromethyl)aniline. The first step involves the regioselective bromination of the aniline, followed by the conversion of the resulting aminophenyl bromide to the isocyanate.
Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline
The key challenge in this step is to achieve selective bromination at the para-position to the amino group, which is a strong ortho-, para-director. Due to the steric hindrance from the adjacent trifluoromethyl group, the para-substituted product is preferentially formed.
Experimental Protocol:
-
Materials: 2-(Trifluoromethyl)aniline, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-(trifluoromethyl)aniline.
-
Causality Behind Experimental Choices:
-
The use of NBS as a brominating agent offers milder reaction conditions and better regioselectivity compared to liquid bromine.
-
Acetonitrile is a suitable solvent as it is relatively inert and dissolves both the starting material and the reagent.
-
Conducting the reaction at a low temperature (0 °C) initially helps to control the exothermic nature of the reaction and minimize the formation of side products.
Step 2: Conversion to 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
The transformation of the aniline to the isocyanate is most commonly achieved through phosgenation, using phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).
Experimental Protocol (using Triphosgene):
-
Materials: 4-Bromo-2-(trifluoromethyl)aniline, Triphosgene, Anhydrous toluene, Triethylamine (or another non-nucleophilic base).
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it may produce phosgene in situ.
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve triphosgene (0.4 equivalents) in anhydrous toluene under an inert atmosphere.
-
In the dropping funnel, prepare a solution of 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Add the aniline/base solution dropwise to the stirred triphosgene solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the N-H stretching bands of the aniline and the appearance of the strong isocyanate (-N=C=O) stretching band around 2270 cm⁻¹.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Carefully concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-(trifluoromethyl)phenyl isocyanate.
-
The product can be purified by vacuum distillation.
-
Self-Validating System: The progress of the reaction can be reliably monitored by IR spectroscopy. The complete disappearance of the characteristic N-H stretches of the starting aniline and the appearance of the intense, sharp isocyanate peak are clear indicators of reaction completion.
Synthesis Workflow Diagram
Caption: Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
II. Chemical Properties and Reactivity
The reactivity of 4-bromo-2-(trifluoromethyl)phenyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group. This makes it susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms, such as amines, alcohols, and water.
Reaction with Nucleophiles:
-
With Amines (Urea Formation): The reaction with primary or secondary amines is rapid and typically exothermic, yielding substituted ureas. This is a cornerstone reaction in the synthesis of many biologically active molecules.[1]
-
With Alcohols (Carbamate Formation): Alcohols react with the isocyanate to form carbamates (urethanes). This reaction is generally slower than the reaction with amines and may require heating or the use of a catalyst, such as a tertiary amine or an organotin compound.[2]
-
With Water (Decarboxylation and Amine Formation): Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding aniline (in this case, 4-bromo-2-(trifluoromethyl)aniline) and carbon dioxide. This highlights the importance of using anhydrous conditions when handling and reacting isocyanates.
Influence of Substituents on Reactivity:
The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group on the phenyl ring increases the electrophilicity of the isocyanate carbon, making 4-bromo-2-(trifluoromethyl)phenyl isocyanate more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.
General Reactivity Diagram
Caption: Reactions of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
III. Applications in Drug Discovery
The primary and most well-documented application of 4-bromo-2-(trifluoromethyl)phenyl isocyanate is as a key intermediate in the synthesis of Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3]
Synthesis of Sorafenib:
In the synthesis of Sorafenib, 4-bromo-2-(trifluoromethyl)phenyl isocyanate is reacted with 4-(4-aminophenoxy)-N-methylpicolinamide to form the central urea linkage of the drug molecule.[3]
Sorafenib Synthesis Workflow
Sources
Methodological & Application
Using 4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a derivatizing agent
An Application Guide to Derivatization using 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a pre-column derivatizing agent for the analysis of nucleophilic compounds, particularly alcohols and amines. The guide elucidates the underlying reaction mechanism, offers step-by-step experimental procedures for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications, and provides expert insights into optimizing reaction conditions and troubleshooting common issues. The inclusion of the trifluoromethyl and bromo moieties on the phenyl ring enhances the detectability and chromatographic behavior of the resulting derivatives, making this reagent a powerful tool for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
In modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. However, many target molecules, such as alcohols and amines, lack the intrinsic physicochemical properties required for direct analysis. They may exhibit poor volatility for gas chromatography, lack a strong chromophore for UV-Vis detection in liquid chromatography, or show poor ionization efficiency for mass spectrometry.
Chemical derivatization addresses these challenges by covalently modifying the analyte to produce a derivative with more favorable analytical characteristics.[1] 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly effective reagent designed for this purpose. Its utility stems from three key structural features:
-
The Isocyanate Group (-N=C=O): This functional group is highly electrophilic and reacts readily with nucleophiles containing active hydrogen atoms, such as primary and secondary amines, alcohols, and thiols.
-
The Phenyl Ring: Provides a strong chromophore, significantly enhancing the molar absorptivity of the analyte for robust UV detection in HPLC.
-
The Trifluoromethyl (-CF3) and Bromo (-Br) Groups: These electron-withdrawing groups increase the reactivity of the isocyanate. Furthermore, the halogen atoms make the derivative highly responsive to electron capture detection (ECD) in gas chromatography and provide distinct isotopic patterns in mass spectrometry, aiding in structural elucidation.
This guide will focus on the two primary applications of this reagent: the derivatization of alcohols to form carbamate (urethane) derivatives for HPLC-UV analysis, and the derivatization of amines to form urea derivatives for GC-MS analysis.
Reagent Profile and Safety Imperatives
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and associated hazards is essential.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | [2] |
| CAS Number | 186589-12-8 | [2] |
| Molecular Formula | C₈H₃BrF₃NO | [2][3] |
| Molecular Weight | 266.01 g/mol | [2] |
| Appearance | Liquid | - |
| Boiling Point | 115 °C at 10 mmHg | [2] |
| Density | 1.699 g/mL at 25 °C | [2] |
| Storage Temperature | 2-8°C, Moisture Sensitive | [2] |
Critical Safety and Handling
Isocyanates are potent respiratory sensitizers and irritants. Inhalation can cause allergic reactions and asthma-like symptoms.[4][5] The compound is also classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][6]
Mandatory Safety Precautions:
-
Engineering Controls: All handling of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, both in pure form and in solution, must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[2][7]
-
Moisture Sensitivity: The reagent reacts with water. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a refrigerator.[2] Use anhydrous solvents and dried glassware for all reactions.
-
Disposal: Dispose of waste materials and excess reagent in accordance with local, state, and federal regulations for hazardous chemical waste.
Mechanism of Derivatization: Nucleophilic Addition
The core of the derivatization process is the nucleophilic addition reaction between the analyte and the isocyanate. The carbon atom in the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
An analyte with an active hydrogen, such as an alcohol (R-OH) or a primary/secondary amine (R-NH₂ or R₂NH), acts as the nucleophile. The lone pair of electrons on the oxygen or nitrogen atom attacks the electrophilic isocyanate carbon. This is typically followed by proton transfer to the nitrogen atom, resulting in a stable, neutral derivative.
-
With Alcohols: The reaction yields a N-aryl carbamate (also known as a urethane).[8][9][10]
-
With Amines: The reaction yields a N,N'-disubstituted urea (from a primary amine) or a N,N,N'-trisubstituted urea (from a secondary amine).
This reaction is generally rapid and proceeds to completion, which is a critical attribute for a reliable derivatization protocol.
Caption: General mechanism of derivatization.
Application Protocol 1: Analysis of Alcohols via HPLC-UV
This protocol is designed for the quantification of primary and secondary alcohols in a sample matrix. The resulting N-aryl carbamate derivatives are thermally stable and possess a strong UV chromophore, making them ideal for analysis by reverse-phase HPLC.
Principle and Causality
Many simple alcohols lack a UV chromophore, rendering them invisible to standard HPLC-UV detectors. Derivatization with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate attaches a strongly UV-absorbing phenyl group to the alcohol, dramatically increasing detection sensitivity.[11][12] The reaction is often facilitated by a tertiary amine catalyst, which acts as a non-nucleophilic base to deprotonate the alcohol, thereby increasing its nucleophilicity and accelerating the reaction rate.[13][14]
Materials and Reagents
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate (Reagent)
-
Analyte Standard(s) or Sample
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Anhydrous Pyridine or Triethylamine (TEA) (Catalyst)
-
Methanol (Quenching Agent)
-
Deionized Water, HPLC grade
-
Formic Acid or Acetic Acid (for mobile phase)
-
Volumetric flasks, autosampler vials, syringes, and 0.22 µm filters
Experimental Workflow
Caption: Experimental workflow for alcohol derivatization and HPLC analysis.
Step-by-Step Protocol
-
Reagent Solution Preparation (10 mg/mL): In a fume hood, accurately weigh 50 mg of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and dissolve it in 5.0 mL of anhydrous acetonitrile in a volumetric flask. Causality: Anhydrous solvent is critical to prevent hydrolysis of the isocyanate reagent.
-
Standard/Sample Preparation: Prepare a stock solution of the alcohol standard in anhydrous acetonitrile (e.g., 1 mg/mL). Samples should be dissolved and diluted in anhydrous acetonitrile to an expected concentration within the calibration range.
-
Derivatization Reaction:
-
In an autosampler vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of the Reagent Solution.
-
Add 10 µL of anhydrous pyridine (catalyst).
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial in a heating block or oven at 60°C for 30 minutes. The optimal time and temperature may need to be determined empirically for specific alcohols.[15]
-
-
Quenching: After cooling to room temperature, add 50 µL of methanol to the vial to react with and neutralize any excess isocyanate reagent. Vortex for 10 seconds. Causality: This step is crucial to prevent the excess reagent from reacting with protic solvents in the mobile phase or damaging the HPLC column.
-
Final Preparation: Dilute the reaction mixture to 1.0 mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Expected Results
The derivatized alcohol will elute as a sharp peak, typically at a much later retention time than the underivatized alcohol due to its increased hydrophobicity. A calibration curve should be constructed by derivatizing a series of standards of known concentrations to enable accurate quantification of the analyte in unknown samples.
Application Protocol 2: Analysis of Amines via GC-MS
This protocol details the derivatization of primary and secondary amines into their corresponding urea derivatives for analysis by GC-MS. This is particularly useful for volatile or semi-volatile amines.
Principle and Causality
Derivatization of amines with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate serves two main purposes for GC analysis. First, it reduces the polarity of the highly polar amine group, which improves peak shape and reduces tailing on common non-polar or mid-polar GC columns. Second, it increases the molecular weight and introduces a clear fragmentation pattern in the mass spectrometer, aiding in identification and quantification.[16][17] The reaction is typically very fast and often does not require a catalyst.
Materials and Reagents
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate (Reagent)
-
Analyte Standard(s) or Sample
-
Anhydrous Ethyl Acetate or Dichloromethane (Solvent)
-
Anhydrous Sodium Sulfate (for drying samples if necessary)
-
GC vials with PTFE-lined septa
Step-by-Step Protocol
-
Reagent Solution Preparation (10 mg/mL): In a fume hood, dissolve 50 mg of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in 5.0 mL of anhydrous ethyl acetate.
-
Sample Preparation: Dissolve the amine-containing sample or standard in anhydrous ethyl acetate to a suitable concentration (e.g., 10-100 µg/mL). If the sample is aqueous, perform a liquid-liquid extraction into an immiscible organic solvent and dry the organic layer with anhydrous sodium sulfate.
-
Derivatization Reaction:
-
In a GC vial, add 200 µL of the sample or standard solution.
-
Add 50 µL of the Reagent Solution (ensuring a molar excess of the reagent).
-
Cap the vial tightly and vortex for 30 seconds.
-
Let the reaction proceed at room temperature for 15 minutes. For sterically hindered or less reactive amines, warming to 50°C for 15-20 minutes may be beneficial.
-
-
GC-MS Analysis:
-
Directly inject an aliquot of the reaction mixture. No quenching or work-up is typically required if a sufficient excess of the reagent is avoided.
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: 80°C hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.[16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Full Scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | 1. Inactive reagent due to moisture exposure. 2. Insufficient reaction time/temperature. 3. Analyte concentration too low. | 1. Use a fresh bottle of reagent; ensure anhydrous solvents/glassware. 2. Optimize reaction conditions; add a catalyst for alcohols. 3. Concentrate the sample or use a more sensitive detection method (e.g., GC-MS-SIM). |
| Large Reagent Peak in Chromatogram | 1. Excessive amount of derivatizing reagent used. 2. Incomplete quenching (HPLC protocol). | 1. Reduce the amount of reagent to a smaller excess (e.g., 2-5 fold molar excess). 2. Ensure sufficient quenching agent is added and allowed to react. |
| Presence of Symmetric Diarylurea Peak | Reagent has degraded due to moisture, forming an amine which then reacts with another molecule of reagent.[14][18] | Use fresh, anhydrous reagent and solvents. Store reagent properly under inert gas. |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization. 2. Active sites in GC liner or column. | 1. Optimize reaction stoichiometry and conditions. 2. Use a deactivated GC liner; condition the column. |
References
-
PubChem. 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. [Link]
-
Szori, M., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers. [Link]
-
Karlsson, D. (2005). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Cody, R. B., & Laramée, J. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. [Link]
-
Szori, M., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central. [Link]
-
Gupta, K. R., et al. (2016). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI. [Link]
-
Tinnerberg, H., et al. (1997). Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives. PubMed. [Link]
-
Qasim, H. W., et al. (2022). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. National Institutes of Health (NIH). [Link]
-
Chokwe, T. B., et al. (2015). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. SciELO South Africa. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Columé, J., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. PubMed. [Link]
-
Columé, J., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Molnar Institute. [Link]
-
Kothandaraman, H., & Nasar, A. S. (1994). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate. [Link]
-
PubChem. 4-bromo-2-(trifluoromethyl)phenyl isocyanate. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Raulf-Heimsoth, M., et al. (2016). The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. [Link]
-
Grokipedia. Chiral derivatizing agent. [Link]
-
Environmental Protection Agency (EPA). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Mohamed, S. K., et al. (2015). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (NIH). [Link]
-
ResearchGate. Reaction of isocyanates with alcohols. [Link]
-
Physics & Maths Tutor. 4.2.1 Alcohols QP. [Link]
-
ResearchGate. Optimised structures along the reaction pathway between phenyl... [Link]
-
Mohamed, S. K., et al. (2015). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. National Institutes of Health (NIH). [Link]
-
ResearchGate. Isocyanate reaction with alcohol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-溴-2-(三氟甲基)苯基异氰酸酯 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. PubChemLite - 4-bromo-2-(trifluoromethyl)phenyl isocyanate (C8H3BrF3NO) [pubchemlite.lcsb.uni.lu]
- 4. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molnar-institute.com [molnar-institute.com]
- 13. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 16. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Substituted Ureas via Reaction of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate with Amines
Introduction: The Strategic Importance of Trifluoromethylated Ureas in Modern Drug Discovery
The incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] This moiety can significantly enhance lipophilicity, metabolic stability, and binding affinity, attributes that are critical for the development of effective therapeutics.[1] When combined with the urea functional group—a key structural element in numerous biologically active compounds known for its ability to form robust hydrogen bonds with protein targets—the resulting trifluoromethylated ureas represent a privileged scaffold in drug design.[2]
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly valuable reagent that serves as a linchpin in the synthesis of this important class of molecules. Its constituent parts—the isocyanate group for facile urea formation, the trifluoromethyl group for pharmacological enhancement, and the bromo substituent as a versatile handle for further chemical diversification (e.g., through cross-coupling reactions)—make it an ideal starting material for building complex molecular architectures. This application note provides a detailed, field-proven protocol for the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with primary and secondary amines, offering insights into the reaction mechanism, practical execution, and purification strategies for researchers in drug development and organic synthesis.
Chemical Identity and Properties of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
A thorough understanding of the starting material is paramount for successful and safe execution of any chemical transformation.
| Property | Value | Reference |
| CAS Number | 186589-12-8 | [3] |
| Molecular Formula | C₈H₃BrF₃NO | [3] |
| Molecular Weight | 266.01 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 115 °C at 10 mmHg | [3] |
| Density | 1.699 g/mL at 25 °C | [2] |
Reaction Mechanism: Nucleophilic Addition to the Isocyanate Moiety
The formation of a urea from an isocyanate and an amine is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This concerted or near-concerted process results in the formation of a new carbon-nitrogen bond and the generation of the stable urea linkage. The reaction is typically fast, high-yielding, and does not require a catalyst.[4]
Caption: Reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with an amine.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general yet robust method for the synthesis of N,N'-disubstituted ureas from 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. The procedure is adaptable to a wide range of primary and secondary amines.
Materials and Reagents
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate (96% or higher purity)
-
Amine (primary or secondary, 1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Safety Precautions: Handling Isocyanates
Isocyanates are potent respiratory sensitizers and can cause severe irritation to the skin, eyes, and mucous membranes. All manipulations involving 4-Bromo-2-(trifluoromethyl)phenyl isocyanate must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate), is mandatory. An emergency eyewash and shower should be readily accessible.
Reaction Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A typical concentration is 0.1-0.5 M.
-
Isocyanate Addition: While stirring the amine solution at room temperature, add a solution of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.0-1.05 equivalents) in the same anhydrous solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: The reaction is typically rapid and often complete upon addition of the isocyanate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture with the addition of a small amount of water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and dilute with additional solvent (DCM or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification
The resulting substituted urea is often a solid that can be purified by one of the following methods:
-
Recrystallization: If the crude product is of high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.
-
Column Chromatography: For less pure samples or for oily products, purification by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing biological efficacy and metabolic stability. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, known to significantly increase the lipophilicity and binding affinity of molecules to their biological targets.[1] 4-Bromo-2-(trifluoromethyl)phenyl isocyanate stands out as a pivotal intermediate, offering a reactive isocyanate handle for the construction of complex agrochemicals, while the bromo and trifluoromethyl substituents provide a unique electronic and steric profile that can be fine-tuned to achieve desired activity and selectivity.
This technical guide provides an in-depth exploration of the applications of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in the synthesis of key agrochemical classes, including insecticides and herbicides. We will delve into the chemical logic behind its use, provide detailed, field-proven synthetic protocols, and discuss the structure-activity relationships that govern the performance of the resulting compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 186589-12-8 | [2] |
| Molecular Formula | C8H3BrF3NO | [2] |
| Molecular Weight | 266.01 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 115 °C at 10 mmHg | [2] |
| Density | 1.699 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.524 | [2] |
Core Application: Synthesis of Phenylurea and Benzoylphenylurea Agrochemicals
The high reactivity of the isocyanate group (-N=C=O) makes 4-Bromo-2-(trifluoromethyl)phenyl isocyanate an ideal precursor for the synthesis of substituted ureas. This class of compounds is central to numerous commercial agrochemicals, particularly insecticides and herbicides. The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate, forming a stable urea linkage.
I. Insecticide Synthesis: Targeting Chitin Biosynthesis
A significant application of this isocyanate is in the synthesis of benzoylphenylurea (BPU) insecticides. BPUs are a class of insect growth regulators (IGRs) that act by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[4] This mode of action leads to abortive molting in larval stages and offers a high degree of selectivity, with low toxicity to non-target organisms.[5][6]
The general synthetic strategy involves the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with a substituted benzamide. While a specific commercial insecticide using this exact starting material is not prominently documented in publicly available literature, the following protocol illustrates a representative synthesis of a novel BPU insecticide based on established methodologies.[5][7]
Protocol 1: Synthesis of a Novel Benzoylphenylurea Insecticide
This protocol details the synthesis of a potential benzoylphenylurea insecticide, N-((4-bromo-2-(trifluoromethyl)phenyl)carbamoyl)-2,6-difluorobenzamide, a structure designed to combine the beneficial properties of the trifluoromethylphenyl group with the known insecticidal activity of the difluorobenzoyl moiety.
Materials:
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate
-
2,6-Difluorobenzamide
-
Anhydrous Toluene
-
Triethylamine (Et3N)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Crystallization dishes
Experimental Workflow:
Caption: Workflow for the synthesis of a novel benzoylphenylurea insecticide.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,6-difluorobenzamide (1.57 g, 10 mmol) in 100 mL of anhydrous toluene.
-
Addition of Isocyanate: To the stirred solution, add 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (2.66 g, 10 mmol) dropwise at room temperature.
-
Catalysis and Reaction: Add triethylamine (0.1 mL, 0.72 mmol) as a catalyst. Heat the reaction mixture to 80°C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold toluene. Recrystallize the crude product from an ethanol/water mixture to obtain the pure N-((4-bromo-2-(trifluoromethyl)phenyl)carbamoyl)-2,6-difluorobenzamide.
-
Drying: Dry the purified product under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to the corresponding aniline, resulting in unwanted side products.
-
Inert Atmosphere: The use of nitrogen gas prevents the reaction of the isocyanate with atmospheric moisture.
-
Catalyst: Triethylamine acts as a base to deprotonate the benzamide, increasing its nucleophilicity and accelerating the reaction rate.
-
Solvent: Toluene is a suitable non-protic solvent that dissolves the reactants and allows for heating to the required reaction temperature.
-
Recrystallization: This purification technique is chosen to remove any unreacted starting materials and by-products, yielding a product of high purity.
II. Herbicide Synthesis: Inhibition of Photosynthesis
Phenylurea herbicides are another major class of agrochemicals that can be synthesized from 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. These herbicides typically act by inhibiting photosynthesis at the photosystem II (PSII) level. The general synthesis involves the reaction of the isocyanate with an appropriate amine, often a dialkylamine.
A well-known phenylurea herbicide with a trifluoromethylphenyl group is fluometuron. While the commercial synthesis of fluometuron starts from 3-(trifluoromethyl)phenyl isocyanate, a similar synthetic strategy can be applied using 4-Bromo-2-(trifluoromethyl)phenyl isocyanate to generate novel herbicidal candidates.
Protocol 2: Synthesis of a Novel Phenylurea Herbicide
This protocol describes the synthesis of a potential phenylurea herbicide, 1-(4-bromo-2-(trifluoromethyl)phenyl)-3,3-dimethylurea, based on the established synthesis of fluometuron.[3]
Materials:
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate
-
Dimethylamine (gas or solution in a suitable solvent like THF)
-
Anhydrous diethyl ether
-
Standard laboratory glassware for handling gases
-
Magnetic stirrer
-
Rotary evaporator
Reaction Scheme:
Caption: Synthesis of a novel phenylurea herbicide.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (2.66 g, 10 mmol) in 100 mL of anhydrous diethyl ether.
-
Addition of Amine: Cool the solution in an ice bath and bubble dimethylamine gas through the solution for approximately 1-2 hours, or until the reaction is complete as monitored by TLC. Alternatively, a solution of dimethylamine in an anhydrous solvent can be added dropwise.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid residue is the crude product. It can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 1-(4-bromo-2-(trifluoromethyl)phenyl)-3,3-dimethylurea.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylurea derivatives is highly dependent on the substitution pattern on the phenyl ring.
-
Trifluoromethyl Group: The electron-withdrawing nature and lipophilicity of the -CF3 group are crucial for high herbicidal and insecticidal activity.[6] It enhances the binding of the molecule to its target protein.
-
Halogen Substitution: The presence and position of halogen atoms, such as the bromine in the starting material, can significantly influence the activity spectrum and selectivity of the final product.
-
Amine Moiety: In phenylurea herbicides, the nature of the amine (e.g., dimethylamine vs. methoxyamine) affects the compound's stability, solubility, and ultimately its herbicidal efficacy. In BPUs, the substituted benzamide portion is critical for binding to the target site in the insect.
Biological Activity Data (Representative Examples)
| Compound | Target Pest | Activity | Reference |
| Novel Phenylurea Derivative (3g) | Spodoptera exigua | >90% mortality at 10 mg/L after 72h | [5] |
| Novel Phenylurea Derivative (4g) | Spodoptera exigua | 100% mortality at 10 mg/L after 72h | [5] |
| Chlorbenzuron (Reference) | Spodoptera exigua | Lower mortality than novel derivatives | [5] |
Conclusion
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its trifluoromethyl and bromo substituents provide a unique electronic and steric profile that can be leveraged to create highly active and selective insecticides and herbicides. The protocols and insights provided in this guide serve as a practical resource for researchers and professionals in the agrochemical industry, enabling the exploration of novel and effective crop protection solutions. The continued investigation into the synthesis and biological activity of derivatives of this isocyanate holds significant promise for the development of the next generation of agrochemicals.
References
-
Sun, J., & Zhou, Y. (2015). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules, 20(3), 5050-5061. [Link]
-
Hussain, S., Arshad, M., Springael, D., & Martin-Laurent, F. (2015). Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils: A Review. Critical Reviews in Environmental Science and Technology, 45(10), 1037-1081. [Link]
-
Okada, H., Koyanagi, T., Yamada, N., & Haga, T. (1991). Synthesis and antitumor activities of novel benzoylphenylurea derivatives. Chemical & Pharmaceutical Bulletin, 39(9), 2308-2315. [Link]
- Google Patents. (n.d.). CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide.
- Google Patents. (n.d.). CN102603573B - Method for synthesizing raw fluometuron drug.
-
Justia Patents. (2014). Process for the production of particles comprising active agrochemical ingredients in amorphous form. Retrieved from [Link]
-
Sun, R., Liu, Y., Zhang, Y., Xiong, L., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(29), 6847-6865. [Link]
-
Ganguly, P., Mandal, J., Mandal, N., Rakshit, R., & Patra, S. (2020). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. Journal of Environmental Biology, 41(3), 527-538. [Link]
-
Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]
-
A.E.R.U., University of Hertfordshire. (n.d.). Trifluralin (Ref: EL 152). Retrieved from [Link]
-
PubChem. (n.d.). Trifluralin. Retrieved from [Link]
-
Sun, R., Liu, Y., Zhang, Y., Xiong, L., & Wang, Q. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry, 59(6), 2471-2477. [Link]
-
Sun, J., & Zhou, Y. (2015). Design, synthesis and insecticidal activity of novel phenylurea derivatives. Molecules, 20(3), 5050-5061. [Link]
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]
-
PubChem. (n.d.). Fluometuron. Retrieved from [Link]
- Google Patents. (n.d.). WO 2009/111061 A1 - Process for the preparation of sorafenib and salts thereof.
-
Okada, H., et al. (1991). Synthesis and antitumor activities of novel benzoylphenylurea derivatives. Chemical and Pharmaceutical Bulletin, 39(9), 2308-2315. [Link]
- Google Patents. (n.d.). CN1314785A - Herbicidal compositions containing substituted phenylsulfonylureas for controlling weeds in paddy fields.
- Google Patents. (n.d.). WO2020163092A1 - Phenyl isocyanate conversion process.
-
MySkinRecipes. (n.d.). 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US5728881A - Process for preparing trifluralin.
-
ResearchGate. (n.d.). Commercial synthesis of trifluralin. Retrieved from [Link]
-
Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry, 20(7), 1381-1389. [Link]
-
ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Retrieved from [Link]
-
Agrochemical Intermediates: Key Components for Effective Crop Protection. (2026, January 6). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
- Google Patents. (n.d.). WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides.
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- 2. CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. dergipark.org.tr [dergipark.org.tr]
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4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a building block for heterocycles
An In-Depth Guide to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a Versatile Building Block for Heterocyclic Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of 4-bromo-2-(trifluoromethyl)phenyl isocyanate, a key building block for the synthesis of complex heterocyclic molecules. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the reagent's properties, reactivity, and practical applications, with a focus on the synthesis of quinazolinone scaffolds. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
Reagent Overview: A Privileged Synthon
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly reactive organic compound valued for its utility in constructing diverse heterocyclic frameworks.[1] Its chemical structure combines three key features that make it a powerful tool in medicinal chemistry and materials science:
-
The Isocyanate Group (-N=C=O): This functional group is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its application in forming new carbon-nitrogen bonds, which are fundamental to the assembly of nitrogen-containing heterocycles.[2]
-
The Trifluoromethyl Group (-CF₃): The incorporation of a CF₃ group is a well-established strategy in drug design.[3] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic properties and conformation.[4] The synthesis of trifluoromethyl-containing heterocycles is a major area of research.[5]
-
The Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle. It provides a reactive site for subsequent functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the late-stage diversification of the heterocyclic core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
A summary of the key properties of 4-bromo-2-(trifluoromethyl)phenyl isocyanate is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 186589-12-8 | [] |
| Molecular Formula | C₈H₃BrF₃NO | [][7] |
| Molecular Weight | 266.01 g/mol | [] |
| Boiling Point | 115 °C at 10 mmHg | |
| Density | 1.699 g/mL at 25 °C | |
| Refractive Index | n20/D 1.524 | |
| Storage Conditions | Store at 2-8°C, moisture sensitive | [][8] |
Critical Safety and Handling Protocols
Isocyanates are hazardous compounds requiring strict handling procedures.[9] The trifluoromethyl and bromo substituents further necessitate careful management.
Hazard Profile:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
Corrosivity: Causes severe skin burns and eye damage.[9][10]
-
Sensitization: May cause allergy or asthma symptoms, breathing difficulties if inhaled, and allergic skin reactions.[9] It is also a lachrymator (a substance that irritates the eyes and causes tears).[9]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with sufficient ventilation to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE):
-
Moisture Sensitivity: Isocyanates react with water (moisture) to form unstable carbamic acids, which decompose to amines and carbon dioxide. This can lead to pressure buildup in closed containers. Always handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C.[]
Application in Heterocyclic Synthesis: The Quinazolinone Core
A primary application of 4-bromo-2-(trifluoromethyl)phenyl isocyanate is the synthesis of quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[12][13] The general strategy involves the reaction of the isocyanate with a suitable binucleophilic partner, leading to cyclization.
The synthesis of 3-aryl-quinazolin-4(3H)-ones is a prominent example. This reaction proceeds via a two-step sequence:
-
Urea Formation: Nucleophilic attack by an amine (e.g., an aniline derivative) on the highly electrophilic carbonyl carbon of the isocyanate group. This forms a disubstituted urea intermediate.
-
Intramolecular Cyclization: An intramolecular reaction, often acid- or base-catalyzed or thermally driven, where a nucleophilic group on the aniline ortho-substituent attacks the urea carbonyl, followed by dehydration to form the stable quinazolinone ring system.
Mechanistic Rationale Diagram
The following diagram illustrates the logical flow of the synthesis of a substituted quinazolinone, highlighting the key mechanistic steps.
Caption: Mechanistic pathway for quinazolinone synthesis.
Experimental Protocol: Synthesis of 6-Bromo-3-phenyl-8-(trifluoromethyl)quinazolin-4(3H)-one
This protocol provides a representative, detailed methodology for the synthesis of a substituted quinazolinone from 4-bromo-2-(trifluoromethyl)phenyl isocyanate and 2-aminobenzoic acid. This method is adapted from established procedures for quinazolinone synthesis.[14][15]
Experimental Workflow Diagram
Sources
- 1. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate - High purity | EN [georganics.sk]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. PubChemLite - 4-bromo-2-(trifluoromethyl)phenyl isocyanate (C8H3BrF3NO) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quinazolinone synthesis [organic-chemistry.org]
Application Note: A Guide to High-Throughput Screening with the Covalent Fragment 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
Introduction: Embracing Covalency in Modern Drug Discovery
The landscape of drug discovery is continually evolving, with a renewed and strategic interest in covalent inhibitors.[1][2] Once largely avoided due to concerns about off-target toxicity, rationally designed covalent drugs have emerged as a powerful modality capable of achieving high potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable."[1][3][4] This resurgence is driven by successes like the FDA approval of several covalent kinase inhibitors, which validate the strategy of forming a stable, irreversible bond with a target protein.[1][5]
At the heart of this approach is fragment-based drug discovery (FBDD), where small, low-molecular-weight compounds ("fragments") are screened to identify binders that can be elaborated into potent leads.[6][7] When combined with a reactive electrophile, these fragments become powerful tools for covalent screening. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is one such tool—a small, reactive molecule designed to act as a covalent probe. Its isocyanate "warhead" can form stable covalent bonds with nucleophilic amino acid residues on a protein surface.
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for effectively utilizing 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in high-throughput screening (HTS) campaigns to discover and validate novel covalent inhibitors.
Section 1: The Reagent - Profile and Rationale for Use
Chemical and Physical Properties
Understanding the fundamental properties of the screening compound is paramount for proper handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 186589-12-8 | [] |
| Molecular Formula | C₈H₃BrF₃NO | [] |
| Molecular Weight | 266.01 g/mol | [] |
| Appearance | Colorless to light yellow liquid | [9] |
| Purity | ≥95% | [] |
| Density | ~1.699 g/mL at 25 °C | |
| Boiling Point | 115 °C at 10 mmHg | |
| Storage | Store at 2-8°C, moisture sensitive | [] |
Mechanism of Covalent Modification
The utility of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a screening tool is derived from the high electrophilicity of its isocyanate functional group (-N=C=O). This group readily reacts with nucleophilic side chains of amino acids present on the target protein.[10] The primary targets include the epsilon-amino group of lysine, the thiol group of cysteine, and the N-terminal alpha-amino group of the protein.[1] Reactions can also occur with the hydroxyl groups of serine, threonine, and tyrosine.
At physiological pH, the reaction with primary amines (like lysine) to form a highly stable urea linkage is particularly rapid and efficient.[11] This covalent bond formation is, for practical purposes, irreversible, leading to permanent inactivation or modification of the target protein.
Rationale in Covalent Fragment-Based Screening
Employing a reactive fragment like 4-Bromo-2-(trifluoromethyl)phenyl isocyanate offers several advantages in a screening campaign:
-
Accessing Challenging Targets: Covalent fragments can bind with high occupancy even to proteins with shallow or poorly defined binding pockets, which are often intractable to traditional non-covalent screening approaches.[4]
-
High Ligand Efficiency: The formation of a covalent bond can compensate for initially weak, non-covalent interactions, allowing for the identification of hits from fragment libraries that might otherwise be missed.[7]
-
Irreversible Inhibition: The permanent modification of a target provides a durable pharmacological effect that can be advantageous for certain therapeutic applications.[3]
Section 2: Critical Safety Protocols
WARNING: Isocyanates are potent respiratory sensitizers and a leading cause of occupational asthma.[12] They are also classified as toxic and irritants.[13] Strict adherence to safety protocols is mandatory.
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[13] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[13] |
Mandatory Handling Procedures:
-
Engineering Controls: All handling of the neat compound and concentrated stock solutions must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves (double-gloving is recommended). Change gloves immediately upon contamination.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn.
-
Respiratory Protection: For weighing or transfers outside of a fume hood (not recommended), a properly fitted respirator with an appropriate cartridge (e.g., type ABEK) is necessary.
-
-
Decontamination: Prepare a decontamination solution (e.g., 5% sodium carbonate) to neutralize any spills. Isocyanates react with water, so do not use water alone for cleanup.
Section 3: Designing an HTS Campaign
A successful HTS campaign for a covalent modifier requires a thoughtful design that accounts for the compound's reactivity. The overall workflow follows a standard path from primary screening to hit validation, but with specific considerations for covalent mechanisms.[14]
Assay Development Considerations
-
Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris) as they will react with and quench the isocyanate. HEPES, PBS, and MOPS are generally suitable alternatives.
-
Time-Dependence: The hallmark of a covalent inhibitor is time-dependent inhibition. During assay development, it is crucial to establish an appropriate pre-incubation time for the target protein with the compound before initiating the enzymatic reaction. This allows the covalent bond to form.
-
Assay Robustness: The assay must be robust and reproducible, typically aiming for a Z-factor consistently greater than 0.5.[14]
Section 4: Protocol - Primary High-Throughput Screen (Biochemical Assay)
This protocol outlines a typical biochemical enzyme inhibition assay in a 384-well format.
4.1 Objective: To screen a large compound library to identify compounds that show time-dependent inhibition of a target enzyme.
4.2 Materials & Reagents:
-
Target Protein (purified)
-
4-Bromo-2-(trifluoromethyl)phenyl Isocyanate (as a positive control)
-
Screening Library (e.g., 10 mM in DMSO)
-
Enzyme Substrate (e.g., fluorogenic or chromogenic)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Stop Solution (if required)
-
384-well, low-volume, black assay plates
-
Acoustic dispenser or pin tool for compound transfer
-
Microplate reader
4.3 Step-by-Step Protocol:
-
Compound Plating: Using an acoustic dispenser, transfer 25-50 nL of each compound from the library source plates to the 384-well assay plates. This results in a typical final screening concentration of 10-20 µM.[14]
-
Enzyme Addition & Pre-incubation: Add 12.5 µL of the target enzyme solution (at 2x final concentration in assay buffer) to each well.
-
Incubation: Seal the plates and incubate for a pre-determined time (e.g., 60 minutes) at room temperature. This step is critical to allow for covalent bond formation.
-
Reaction Initiation: Add 12.5 µL of the enzyme substrate (at 2x final concentration in assay buffer) to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) every 1-2 minutes for 15-30 minutes. The rate of reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Normalize the data using positive (e.g., no enzyme) and negative (e.g., DMSO vehicle) controls.
-
Calculate the percent inhibition for each compound.
-
Identify primary "hits" as compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls.
-
Section 5: Protocol - Hit Confirmation and Validation
Primary hits from an HTS campaign are not guaranteed to be true, on-target covalent inhibitors. A rigorous, multi-step validation cascade is essential to eliminate artifacts and confirm the mechanism of action.[15]
Protocol: Dose-Response and Time-Dependence
Objective: To determine the potency (IC₅₀) of the hit compound and to confirm time-dependent inhibition.
Method:
-
Prepare serial dilutions of the hit compound (e.g., 11-point, 3-fold dilutions).
-
Run two parallel dose-response experiments.
-
Condition A (No Pre-incubation): Add the enzyme and immediately add the substrate.
-
Condition B (With Pre-incubation): Add the enzyme, incubate for 60 minutes, then add the substrate.
-
-
Measure the reaction rates and plot percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ for each condition.
Interpretation: A significant leftward shift in the IC₅₀ curve (i.e., increased potency) for Condition B compared to Condition A is strong evidence of time-dependent, and likely covalent, inhibition.
Protocol: Irreversibility Assessment (Jump-Dilution Assay)
Objective: To differentiate between a reversible, slow-off-rate inhibitor and an irreversible covalent inhibitor.
Method:
-
Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 60 minutes to allow binding to reach equilibrium.
-
Rapidly dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the substrate. This "jumps" the inhibitor concentration to well below its IC₅₀.
-
Immediately monitor the recovery of enzyme activity over time.
Interpretation:
-
Reversible Inhibitor: Enzyme activity will recover as the inhibitor dissociates from the enzyme.
-
Irreversible (Covalent) Inhibitor: Enzyme activity will not recover, as the inhibitor is permanently bound.
Protocol: Mass Spectrometry (MS) Adduct Confirmation
Objective: To provide definitive, direct evidence of covalent bond formation.[16]
Method:
-
Incubate the target protein (e.g., 5 µM) with an excess of the hit compound (e.g., 50 µM) for 1-2 hours at room temperature. Include a DMSO vehicle control.
-
Desalt the protein sample using a C4 ZipTip or similar protein cleanup method to remove unbound compound and non-volatile salts.
-
Analyze the sample via Liquid Chromatography-Mass Spectrometry (LC-MS) on an instrument capable of resolving the intact protein mass (e.g., a Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectra to determine the precise mass of the protein.
Interpretation: A mass increase in the compound-treated sample that corresponds exactly to the molecular weight of the inhibitor (266.01 Da for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate) is unambiguous proof of a 1:1 covalent adduct.
Protocol: Thiol Reactivity Counterscreen
Objective: To flag compounds that are promiscuously reactive with thiols, which can be a source of false positives in many biochemical assays.[17]
Method:
-
Run the primary enzyme inhibition assay under two conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Assay buffer supplemented with a high concentration of dithiothreitol (DTT), such as 1 mM.
-
-
Determine the IC₅₀ of the hit compound in both conditions.
Interpretation: A significant increase (e.g., >10-fold) in the IC₅₀ value in the presence of DTT suggests the compound is broadly thiol-reactive and may not be a specific inhibitor.[17]
Section 6: Data Interpretation and Troubleshooting
| Experimental Result | Interpretation | Next Steps |
| Activity in Primary Screen | Compound is a potential hit. | Proceed to hit validation cascade. |
| IC₅₀ shift with pre-incubation | Strong evidence for time-dependent inhibition. | Proceed to jump-dilution and MS analysis. |
| No IC₅₀ shift | Inhibition is likely not covalent or time-dependent. | Deprioritize unless non-covalent mechanism is of interest. |
| No recovery in jump-dilution | Inhibition is irreversible. | Proceed to MS to confirm covalent adduct. |
| Mass increase of +266 Da in MS | Definitive proof of 1:1 covalent adduct formation. | Confirmed covalent hit. Proceed to selectivity profiling. |
| IC₅₀ shift in DTT assay | Compound may be a non-specific thiol-reactive artifact. | Caution is warranted. Test in orthogonal, non-thiol-based assays. |
Troubleshooting:
-
Low Z-factor: Optimize assay conditions (reagent concentrations, incubation times, buffer components).
-
Poor Dose-Response Curves: Check for compound solubility issues. Lowering the top concentration or adding a small amount of a non-interfering detergent may help.
-
No Mass Adduct Observed: The hit may be a false positive (assay interference) or a very strong, but non-covalent, binder. Re-evaluate with orthogonal assays.
Section 7: Conclusion
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a valuable chemical tool for modern drug discovery. As a reactive, fragment-like molecule, it enables the exploration of covalent interactions in high-throughput screening campaigns. By leveraging its electrophilic nature, researchers can identify novel starting points for inhibitors against challenging protein targets. However, the power of this reactivity must be paired with rigorous, systematic validation protocols to ensure that hits are true, on-target covalent modifiers. The workflows and methods detailed in this guide provide a robust framework for successfully identifying and characterizing novel covalent agents, ultimately accelerating the path toward new therapeutic discoveries.
Section 8: References
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. Available at: [Link]
-
Covalent Inhibition in Drug Discovery. PMC - PubMed Central - NIH. Available at: [Link]
-
Fragment-based covalent ligand discovery. PMC - NIH. Available at: [Link]
-
High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. Available at: [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC - NIH. Available at: [Link]
-
Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]
-
Advancing Drug Discovery With Covalent Fragment Screening. Evotec. Available at: [Link]
-
ISOCYANATES AND BIOLOGICAL MONITORING. CRL | Concrete Repairs. Available at: [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. Available at: [Link]
-
Optimized Covalent Fragment Library for Drug Discovery. IRBM Medicinal Chemistry. Available at: [Link]
-
Information for BOHS members on monitoring for organic isocyanates in air. British Occupational Hygiene Society. Available at: [Link]
-
Recent Advances in Covalent Drug Discovery. MDPI. Available at: [Link]
-
High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. Available at: [Link]
-
Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks. Available at: [Link]
-
Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. Available at: [Link]
-
DEL for Covalent Ligand Discovery. HitGen. Available at: [Link]
-
Methods and compositions for making an amino acid triisocyanate. Google Patents. Available at:
-
Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. Frontiers. Available at: [Link]
-
Biological Monitoring for Isocyanates. Solutions from HSE. Available at: [Link]
-
Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. Available at: [Link]
-
Biomarkers for isocyanate exposure: Synthesis of isocyanate DNA adducts. PubMed. Available at: [Link]
-
A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. Taylor & Francis Online. Available at: [Link]
-
Discovery of Electrophiles and Profiling of Enzyme Cofactors. PMC - NIH. Available at: [Link]
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate. Georganics. Available at: [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]
-
using assays to discovery new drugs. YouTube. Available at: [Link]
-
Unleashing high-throughput reaction screening. Unchained Labs. Available at: [Link]
-
2,4-toluenediisocyanate and hexamethylene-diisocyanate adducts with blood proteins: assessment of reactivity of amino acid residues in vitro. PubMed. Available at: [Link]
-
High-Throughput Screening for Discovery of Novel Solid Forms. Eurofins. Available at: [Link]
-
4-(Trifluoromethyl)phenyl isocyanate. PubChem. Available at: [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. Available at: [Link]
-
High-throughput drug screening identifies compounds and molecular strategies for targeting proteasome inhibitor-resistant multiple myeloma. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 4. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 9. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. US9573889B2 - Methods and compositions for making an amino acid triisocyanate - Google Patents [patents.google.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. bohs.org [bohs.org]
- 13. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate in Advanced Polymer Chemistry
Introduction: A Monomer of Unique Reactivity and Functionality
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly reactive aromatic isocyanate that presents a unique combination of functional groups, making it a valuable, albeit specialized, monomer in the synthesis of advanced polymers. The trifluoromethyl group imparts properties such as thermal stability, chemical resistance, and hydrophobicity, while the bromo-substituent offers a reactive handle for post-polymerization modification. The isocyanate group itself is highly reactive towards nucleophiles, enabling the formation of polyurethanes and polyureas. This guide provides an in-depth exploration of the applications of this versatile monomer in polymer chemistry, complete with detailed protocols for the synthesis of novel polymeric materials.
The strategic placement of the trifluoromethyl and bromo groups on the phenyl ring influences the reactivity of the isocyanate group and the properties of the resulting polymers. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the isocyanate carbon, potentially increasing its reaction rate with nucleophiles.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is crucial for its effective use in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 186589-12-8 | [1] |
| Molecular Formula | C₈H₃BrF₃NO | [1] |
| Molecular Weight | 266.01 g/mol | [1] |
| Boiling Point | 115 °C at 10 mmHg | [1] |
| Density | 1.699 g/mL at 25 °C | [1] |
Core Applications in Polymer Synthesis
The unique trifecta of reactive and functional groups in 4-Bromo-2-(trifluoromethyl)phenyl isocyanate opens avenues for the creation of specialty polymers with tailored properties.
Synthesis of High-Performance Polyurethanes
Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols.[2] By incorporating 4-Bromo-2-(trifluoromethyl)phenyl isocyanate as a comonomer, it is possible to synthesize polyurethanes with enhanced thermal stability, chemical resistance, and hydrophobicity due to the presence of the trifluoromethyl group. The bromo group remains as a pendant functionality on the polymer backbone, available for further chemical transformations.
Reaction Scheme: Polyurethane Synthesis
Caption: General reaction scheme for polyurethane synthesis.
Protocol 1: Synthesis of a Brominated and Fluorinated Polyurethane
This protocol describes a representative solution polymerization method for synthesizing a polyurethane using 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and a diol, such as polyethylene glycol (PEG).
Materials:
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate
-
Polyethylene glycol (PEG, average Mn = 2000 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Drying of Reagents: Dry the polyethylene glycol under vacuum at 80°C for at least 4 hours to remove any residual water. Ensure all glassware is thoroughly dried.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the dried polyethylene glycol (e.g., 10 g, 5 mmol) in anhydrous DMF (50 mL).
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (e.g., 2-3 drops) to the solution and stir under a gentle stream of nitrogen.
-
Isocyanate Addition: In a separate flask, dissolve 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (e.g., 2.66 g, 10 mmol) in anhydrous DMF (20 mL). Slowly add this solution to the stirred diol solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.
-
Polymerization: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FT-IR spectrum.
-
Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and catalyst, and dry it in a vacuum oven at 50°C to a constant weight.
Characterization: The resulting polymer can be characterized by standard techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of urethane linkages, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Synthesis of Advanced Polyureas
Polyureas are formed through the rapid reaction of isocyanates with diamines.[3] The use of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate allows for the synthesis of polyureas with enhanced properties similar to their polyurethane counterparts, such as improved thermal and chemical stability.
Reaction Scheme: Polyurea Synthesis
Caption: General reaction scheme for polyurea synthesis.
Protocol 2: Synthesis of a Brominated and Fluorinated Polyurea
This protocol outlines a solution polymerization method for synthesizing a polyurea. The reaction between isocyanates and amines is typically very fast and does not require a catalyst.
Materials:
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate
-
Hexamethylenediamine
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine (e.g., 1.16 g, 10 mmol) in anhydrous DMAc (50 mL).
-
Isocyanate Addition: In a separate flask, dissolve 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (e.g., 5.32 g, 20 mmol) in anhydrous DMAc (30 mL). Add this solution dropwise to the stirred diamine solution at 0-5°C (ice bath) over a period of 1 hour to control the exothermic reaction.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Precipitate the polyurea by pouring the reaction mixture into a large volume of methanol with constant stirring.
-
Isolation and Drying: Collect the solid polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Post-Polymerization Modification: A Gateway to Functional Materials
A significant advantage of incorporating 4-Bromo-2-(trifluoromethyl)phenyl isocyanate into polymer backbones is the presence of the bromo-substituent, which serves as a versatile site for post-polymerization modification.[4] This allows for the introduction of a wide range of functional groups, enabling the tailoring of polymer properties for specific applications.
One powerful technique for modifying aryl bromides is the Ullmann coupling reaction, which can be used to form new carbon-carbon or carbon-heteroatom bonds.[5] For example, the bromo-functionalized polymer can be reacted with amines, thiols, or other nucleophiles in the presence of a copper catalyst to introduce new functionalities.[5]
Workflow: Post-Polymerization Modification
Sources
- 1. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate 96 186589-12-8 [sigmaaldrich.com]
- 2. aidic.it [aidic.it]
- 3. Novel isocyanate-free synthesis of polyurea - HIMS - University of Amsterdam [hims.uva.nl]
- 4. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) DOI:10.1039/D2MH00519K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reactions of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate with Nucleophiles
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this highly reactive reagent. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your synthetic endeavors.
The unique substitution pattern of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, featuring a bromine atom and a potent electron-withdrawing trifluoromethyl group, significantly influences its reactivity. The trifluoromethyl group enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity, while beneficial for desired transformations, also increases the likelihood of side reactions if not properly controlled. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with common nucleophiles?
A1: 4-Bromo-2-(trifluoromethyl)phenyl isocyanate readily reacts with a variety of nucleophiles. The fundamental reaction involves the nucleophilic attack on the electrophilic carbon of the isocyanate group (-N=C=O).[1] Key reactions include:
-
With amines (primary and secondary): Forms substituted ureas. This is typically a rapid and exothermic reaction.[2][3]
-
With alcohols: Forms carbamates (urethanes). This reaction is generally slower than the reaction with amines and may require a catalyst.[4]
-
With water: Initially forms an unstable carbamic acid, which then decarboxylates to yield 4-bromo-2-(trifluoromethyl)aniline and carbon dioxide.[2][5][6] The newly formed aniline is a potent nucleophile and can react with another molecule of the isocyanate to form a symmetrical diaryl urea.[7]
Q2: How do the bromo and trifluoromethyl substituents affect the reactivity of the isocyanate group?
A2: Both the bromine atom and the trifluoromethyl group are electron-withdrawing. The trifluoromethyl group, in particular, is a very strong electron-withdrawing group. This has two major consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of these substituents pulls electron density away from the phenyl ring and, consequently, from the isocyanate group. This makes the carbonyl carbon of the isocyanate significantly more electrophilic and thus more reactive towards nucleophiles.[1]
-
Increased Acidity of N-H protons in products: In the resulting urea or carbamate products, the N-H protons are more acidic compared to analogues without these electron-withdrawing groups. This can influence subsequent reactions and the potential for side reactions like allophanate and biuret formation.
Q3: What are the most common side reactions observed with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate?
A3: The high reactivity of this isocyanate can lead to several unwanted side reactions:
-
Dimerization and Trimerization: Isocyanates can self-react to form cyclic dimers (uretdiones) and trimers (isocyanurates).[5][8][9][10] This is more common at higher temperatures or in the presence of certain catalysts. Aromatic isocyanates have a higher tendency to form these structures than aliphatic ones.[7]
-
Reaction with Water (Moisture): As mentioned in A1, any moisture in the reaction will lead to the formation of the corresponding aniline and then a symmetrical urea, consuming two equivalents of your isocyanate for every mole of water.[2][7]
-
Allophanate and Biuret Formation: The N-H group in a newly formed carbamate or urea can act as a nucleophile and react with another molecule of the isocyanate to form an allophanate or a biuret, respectively.[2][7] These side reactions are more prevalent at elevated temperatures and with an excess of the isocyanate.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
Issue 1: Formation of an Insoluble White Precipitate
Symptom: A white, insoluble solid crashes out of the reaction mixture, and the yield of the desired product is low.
Probable Cause: This is a classic sign of the formation of a symmetrical diaryl urea, specifically 1,3-bis(4-bromo-2-(trifluoromethyl)phenyl)urea. This occurs when trace amounts of water hydrolyze the isocyanate to the corresponding aniline, which then rapidly reacts with another isocyanate molecule.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for insoluble precipitate formation.
Detailed Protocol for Solvent Drying (THF Example):
| Step | Procedure | Rationale |
| 1 | Pre-drying | Pre-dry Tetrahydrofuran (THF) by letting it stand over activated 4Å molecular sieves for at least 24 hours. |
| 2 | Apparatus Setup | Assemble a distillation apparatus. Ensure all glassware is oven-dried and cooled under a positive pressure of an inert gas (e.g., nitrogen or argon). |
| 3 | Distillation | Distill the pre-dried THF from sodium/benzophenone ketyl under an inert atmosphere. The persistent deep blue color of the ketyl indicates anhydrous conditions. |
| 4 | Storage | Store the freshly distilled anhydrous solvent over activated molecular sieves under an inert atmosphere and use it promptly. |
Issue 2: Low Yield and Complex Product Mixture
Symptom: The reaction yields the desired product in low amounts, and analytical techniques (e.g., LC-MS, NMR) show multiple other products.
Probable Cause: This can be due to a combination of side reactions, including dimerization, trimerization, and the formation of allophanates or biurets. These are often promoted by elevated temperatures and/or high concentrations of the isocyanate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and complex mixtures.
Issue 3: Reaction Stalls or is Sluggish (Especially with Alcohols)
Symptom: The reaction with an alcohol to form a carbamate does not go to completion, even after extended reaction times.
Probable Cause: The reaction of isocyanates with alcohols is significantly slower than with amines and often requires catalysis.[4] Sterically hindered alcohols will also react more slowly.
Troubleshooting Strategies:
| Strategy | Details | Rationale |
| Catalysis | Add a catalytic amount (0.1-1 mol%) of a suitable catalyst, such as dibutyltin dilaurate (DBTDL) or a tertiary amine (e.g., triethylamine, DABCO). | Catalysts activate the isocyanate or the alcohol, accelerating the rate of carbamate formation. |
| Temperature | Gently heat the reaction mixture (e.g., to 40-60 °C). | Increased temperature will increase the reaction rate. However, monitor for the side reactions mentioned in Issue 2. |
| Solvent Choice | Use a polar aprotic solvent like DMF or DMAc. | These solvents can help to solvate the transition state and may accelerate the reaction. Ensure they are anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
This protocol describes the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with a primary amine.
Materials:
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Syracuses
Procedure:
-
Setup: Dry a round-bottom flask in an oven at 120 °C for at least 2 hours and cool under a stream of nitrogen or argon.
-
Reagent Preparation: In the inert atmosphere of the flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Isocyanate Addition: Slowly add a solution of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in anhydrous DCM to the stirred amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: In-Situ FTIR Monitoring of an Isocyanate Reaction
Objective: To monitor the real-time consumption of the isocyanate and the formation of the desired product.
Methodology:
-
Setup: An Attenuated Total Reflectance (ATR) FTIR probe is inserted directly into the reaction vessel.
-
Spectral Acquisition: Mid-infrared spectra are recorded at regular intervals (e.g., every 60 seconds).
-
Data Analysis:
-
Monitor the disappearance of the strong, sharp isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹ .
-
Track the appearance and growth of the characteristic urea C=O stretch around 1640 cm⁻¹ or the carbamate C=O stretch around 1700 cm⁻¹ .[7]
-
This technique provides valuable kinetic data and can help in optimizing reaction conditions to minimize side reactions.
Safety Information
Isocyanates are potent respiratory and skin sensitizers.[4][11][12] They may cause allergy or asthma-like symptoms if inhaled and can cause skin irritation.[12][13] Always handle 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
References
-
SafeWork NSW. Isocyanates technical fact sheet. [Link]
-
Occupational Safety and Health Administration. Isocyanates - Overview. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
G. L. Blue, et al. One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Self‐reactions of isocyanate including dimerization, trimerization... [Link]
-
ResearchGate. Hydrolysis reaction of isocyanate. [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
-
ResearchGate. Reaction of Isocyanates with amines. [Link]
-
Wikipedia. Isocyanate. [Link]
-
ResearchGate. Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Royal Society of Chemistry. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. [Link]
-
National Institutes of Health. Nucleophilic Isocyanation. [Link]
- Google Patents.
-
ResearchGate. Urea formation via reaction of an isocyanate with an amine. [Link]
-
National Institute of Standards and Technology. Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. [Link]
-
BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips. [Link]
-
Royal Society of Chemistry. Isocyanate-based multicomponent reactions. [Link]
-
National Institutes of Health. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. [Link]
-
National Institutes of Health. Reactions of Polyfluorobenzenes With Nucleophilic Reagents. [Link]
-
ResearchGate. Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]
-
National Institutes of Health. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]
- Google Patents.
-
ChemRxiv. Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). [Link]
-
PubChem. 4-(Trifluoromethyl)phenyl isocyanate. [Link]
-
Royal Society of Chemistry. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. [Link]
-
ChemRxiv. Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-or- ganic framework (MOF). [Link]
-
ResearchGate. Trimerization mechanism (isocyanate to isocyanurate). [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 9. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. bhhcsafetycenter.com [bhhcsafetycenter.com]
Technical Support Center: 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate Reactions
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you improve reaction yields and obtain high-purity products. The strong electron-withdrawing nature of the trifluoromethyl group ortho to the isocyanate moiety renders this reagent exceptionally electrophilic, making it a powerful tool for synthesis but also necessitating careful control of reaction conditions to prevent side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Q1: My reaction with an amine nucleophile is resulting in a significant amount of a white, insoluble precipitate, and my overall yield of the desired urea is low. What is happening and how can I fix it?
Probable Cause: The formation of a white precipitate is a classic indicator of moisture contamination in your reaction. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is extremely sensitive to water. The isocyanate group reacts with water to form an unstable carbamic acid, which then decarboxylates to generate 4-bromo-2-(trifluoromethyl)aniline. This newly formed aniline is a potent nucleophile and rapidly reacts with another molecule of the starting isocyanate to produce a symmetrical diaryl urea, N,N'-bis(4-bromo-2-(trifluoromethyl)phenyl)urea. This byproduct is often poorly soluble in common organic solvents and precipitates out of the reaction mixture, consuming two equivalents of your valuable isocyanate for every mole of water present.
Solution Pathway:
-
Rigorous Drying of Starting Materials and Solvents:
-
Solvents: Use anhydrous solvents. It is best practice to use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane). If using bottled anhydrous solvents, ensure the septum is intact and use a dry needle/syringe to transfer.
-
Amine Nucleophile: Ensure your amine starting material is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it over a suitable desiccant like KOH or molecular sieves prior to use.
-
Inert Gas: Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment.
-
-
Moisture Scavengers:
-
For particularly sensitive reactions, consider adding a moisture scavenger to the reaction mixture. Activated molecular sieves (3Å or 4Å, ensure they are properly activated by heating under vacuum) can be effective.[1]
-
-
Order of Addition:
-
Consider adding the isocyanate solution dropwise to the amine solution. This ensures that the isocyanate is immediately in the presence of a high concentration of the desired nucleophile, maximizing the probability of the desired reaction over the reaction with trace moisture.
-
Experimental Protocol: Karl Fischer Titration for Moisture Content Analysis
To quantify the water content in your solvents or liquid reagents, Karl Fischer titration is the gold standard.
-
Objective: To determine the water content in ppm or percentage.
-
Procedure:
-
Instrument Preparation: Turn on the Karl Fischer titrator and allow the cell solution to stabilize. The instrument will perform a pre-titration to eliminate any ambient moisture in the cell, indicated by a low, stable drift rate.
-
Sample Introduction: Using a gas-tight syringe, carefully withdraw a known volume or weight of the sample to be analyzed.
-
Injection: Inject the sample into the titration cell.
-
Titration: The instrument will automatically titrate the water in the sample and display the result.
-
Replicates: For accuracy, perform the measurement in triplicate and calculate the average water content.
-
Q2: The reaction is sluggish and does not go to completion, even after extended reaction times. How can I increase the reaction rate?
Probable Cause: While 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is highly reactive, a poorly nucleophilic amine or steric hindrance around the nucleophilic center can slow down the reaction. Additionally, low reaction temperatures may not provide sufficient activation energy.
Solution Pathway:
-
Temperature Control:
-
Gently heat the reaction mixture. For many urea formations, temperatures between 40-60°C are sufficient to increase the rate without promoting significant side reactions. Monitor the reaction closely by TLC or in-situ FTIR to avoid byproduct formation at elevated temperatures.
-
-
Catalysis:
-
While many reactions with this activated isocyanate do not require a catalyst, a catalytic amount of a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO), can be beneficial. These catalysts operate via a nucleophilic catalysis mechanism, forming a highly reactive intermediate with the isocyanate.
-
For reactions with alcohols to form carbamates, organometallic catalysts like dibutyltin dilaurate (DBTDL) are highly effective, though their use is increasingly restricted due to toxicity concerns.[2] Bismuth-based catalysts are emerging as viable alternatives.[3]
-
Table 1: Common Catalysts for Isocyanate Reactions
| Catalyst | Class | Typical Loading (mol%) | Notes |
| Triethylamine (Et₃N) | Tertiary Amine | 1-10 | Also acts as an acid scavenger. |
| DABCO | Tertiary Amine | 0.1-5 | Highly active catalyst for urethane and urea formation.[4] |
| Dibutyltin Dilaurate (DBTDL) | Organometallic (Tin) | 0.01-0.5 | Very effective for isocyanate-alcohol reactions, but toxic.[2] |
| Bismuth Neodecanoate | Organometallic (Bismuth) | 0.1-1 | Less toxic alternative to organotin catalysts.[3] |
Q3: My final product is difficult to purify. After chromatography, I still see impurities in my NMR spectrum. What are these and how can I remove them?
Probable Cause: Lingering impurities could be unreacted starting isocyanate, the symmetrical urea byproduct, or side products from reactions with the urethane/urea product, such as allophanates or biurets. These side reactions are more prevalent at higher temperatures.
Solution Pathway:
-
Quenching Excess Isocyanate:
-
At the end of the reaction, any unreacted isocyanate can be quenched to facilitate purification. Adding a small amount of a volatile alcohol (like methanol or isopropanol) or an amine (like dibutylamine) will convert the remaining isocyanate into a carbamate or urea derivative that can be more easily separated by chromatography or extraction.
-
-
Purification Strategy:
-
Crystallization: Diaryl ureas are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification.
-
Washing/Trituration: If your desired product has low solubility in a particular solvent while the impurities are soluble, you can wash or triturate the crude solid. For example, washing with diethyl ether can often remove less polar impurities.
-
Ion Exchange Resins: For removing ionic impurities or trace amounts of unreacted amines or their salts, passing a solution of your product through a plug of an appropriate ion exchange resin can be effective.
-
Experimental Protocol: Synthesis of Sorafenib-like Diaryl Urea
This protocol illustrates the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with an aniline derivative, a key step in the synthesis of many kinase inhibitors.
-
Objective: To synthesize an unsymmetrical diaryl urea with high purity and yield.
-
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
4-Bromo-2-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate dry flask, dissolve 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.1 eq) in anhydrous THF.
-
Slowly add the isocyanate solution to the stirred aniline solution at room temperature over 30 minutes.
-
Heat the reaction mixture to 60°C and stir overnight.
-
Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and wash the solid with fresh ether to yield the purified product.
-
Frequently Asked Questions (FAQs)
Q: How should I store 4-Bromo-2-(trifluoromethyl)phenyl isocyanate? A: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). Refrigeration at 2-8°C is recommended to minimize degradation over time.
Q: What are the primary safety precautions when handling this isocyanate? A: 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation and may cause respiratory sensitization. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q: Can I use a protic solvent like ethanol for my reaction? A: No. Protic solvents like alcohols and water will react readily with the isocyanate group to form carbamates and ureas, respectively. You must use anhydrous, aprotic solvents such as THF, dichloromethane, toluene, or ethyl acetate.
Q: How can I monitor the progress of my reaction? A: In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is an excellent method for real-time monitoring. You can track the disappearance of the strong, sharp isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹. Alternatively, you can use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting materials.
Q: My desired product is a carbamate from reaction with an alcohol, but the yield is low. What should I consider? A: The reaction of isocyanates with alcohols is generally slower than with amines. To improve the yield of carbamates, catalysis is often necessary. Consider using a catalyst like dibutyltin dilaurate (DBTDL) or a bismuth-based catalyst.[2][3] Ensure your alcohol is scrupulously dry, as any moisture will lead to the formation of the urea byproduct, which can be difficult to separate from the desired carbamate.
References
- Google Patents. (n.d.). US7914682B2 - Method for removing impurities from a urea solution.
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
-
Journal of Medicinal Chemistry. (2021). Synthesis of Sorafenib–Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Available at: [Link]
-
ResearchGate. (2023). Optimised structures along the reaction pathway between phenyl isocyanate and butan-1-ol. Available at: [Link]
-
ResearchGate. (n.d.). Catalysis conditions for isocyanate alcohol reaction. Catalyst... Available at: [Link]
Sources
Technical Support Center: Purification of Products from 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Welcome to the technical support resource for researchers working with derivatives of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the synthesis of ureas, carbamates, and thioureas from this versatile reagent. Our focus is on not just how to solve these problems, but why they occur, empowering you with the expertise to optimize your purification strategies.
Section 1: Understanding the Core Chemistry & Common Impurities
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a highly reactive electrophile due to the electron-withdrawing nature of both the trifluoromethyl and bromo substituents. Its primary reactions involve nucleophilic attack on the central carbonyl carbon.[1] While this reactivity is beneficial for synthesis, it also predisposes the reagent to side reactions, primarily with water, leading to common and often troublesome impurities.
The most prevalent impurity is the symmetrically disubstituted urea, N,N'-bis(4-bromo-2-(trifluoromethyl)phenyl)urea. This byproduct forms when the isocyanate is hydrolyzed by trace moisture to its corresponding aniline, which is a potent nucleophile and rapidly reacts with another molecule of the starting isocyanate.[2]
Logical Pathway: Formation of Symmetrical Urea Byproduct
Caption: Formation of the symmetrical urea byproduct from the parent isocyanate.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the workup and purification of products derived from 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
FAQ 1: My crude product is contaminated with a significant amount of a high-melting, poorly soluble solid. How do I remove it?
Answer: This is almost certainly the symmetrical urea byproduct, N,N'-bis(4-bromo-2-(trifluoromethyl)phenyl)urea. Due to its symmetry and strong hydrogen bonding capabilities, this compound often has very low solubility in common organic solvents compared to your desired unsymmetrical product. This property can be exploited for purification.
Causality: The high melting point and low solubility are direct results of the stable, planar structure and the extensive intermolecular hydrogen bonding network formed between the N-H and C=O groups of the urea molecules.
Solution Strategy 1: Trituration/Washing
If your desired product has good solubility in a solvent in which the symmetrical urea is poorly soluble (e.g., dichloromethane (DCM), diethyl ether, or ethyl acetate), you can often remove the majority of this impurity by simple washing.
Protocol: Crude Product Trituration
-
Transfer your crude solid to a flask.
-
Add a small volume of a suitable solvent (e.g., DCM or ether). Start with enough to make a slurry.
-
Stir vigorously for 15-30 minutes at room temperature.
-
Filter the mixture, collecting the filtrate. The insoluble solid is the symmetrical urea.
-
Wash the collected solid with a small amount of fresh solvent.
-
Combine the filtrates, which contain your desired product, and concentrate under reduced pressure.
-
Assess purity by TLC or ¹H NMR. Repeat if necessary.
Solution Strategy 2: Selective Precipitation If your product is also a solid, you may be able to use recrystallization to your advantage. The key is finding a solvent system where the solubility difference between your product and the byproduct is maximized.
FAQ 2: I'm struggling to separate my product from the symmetrical urea byproduct using flash column chromatography. They have very similar Rf values.
Answer: This is a common challenge, as the polarity of the desired unsymmetrical urea/carbamate can be very close to that of the symmetrical urea byproduct. The trifluoromethyl group also impacts the compound's interaction with the silica gel.[3]
Causality: Both compounds possess polar urea/carbamate functionalities capable of hydrogen bonding with the silica stationary phase. Their overall polarity is dominated by this functional group, leading to similar retention factors (Rf) in many standard solvent systems like hexane/ethyl acetate.
Solution Strategy: Optimizing Chromatography
-
Solvent System Modification: A simple hexane/ethyl acetate system may not provide sufficient resolution. Introducing a third solvent can modulate selectivity.
-
Add Dichloromethane (DCM): A gradient of ethyl acetate in a mixture of hexane and DCM (e.g., 80:20 Hexane:DCM) can improve separation.
-
Add a small amount of Methanol (MeOH): For very polar products, adding 1-2% MeOH to your DCM or ethyl acetate mobile phase can help break strong interactions with the silica, but use with caution as it can also cause band broadening.
-
-
Reverse-Phase Chromatography: If normal-phase silica gel fails, reverse-phase (C18) chromatography is an excellent alternative.[4] The separation mechanism is based on hydrophobicity rather than polarity. The symmetrical urea, being larger and more hydrophobic than many desired products, will be retained more strongly.
Table 1: Suggested Starting Gradients for Flash Chromatography
| Stationary Phase | Mobile Phase System | Target Compound Class | Rationale |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | Ureas, Carbamates | Standard system; increase ethyl acetate polarity to elute. Often requires a shallow gradient. |
| Silica Gel | Dichloromethane / Methanol (Gradient) | Polar Ureas | Stronger eluent system for more polar products. Start with 100% DCM and slowly add MeOH (0.5% -> 5%). |
| C18 Silica | Water / Acetonitrile (MeCN) with 0.1% Formic Acid | All classes | Separation by hydrophobicity. The symmetrical urea is often retained longer than the desired product. |
FAQ 3: My final product is a persistent oil and fails to crystallize. How can I obtain a solid?
Answer: The presence of the bulky, electron-withdrawing trifluoromethyl group can disrupt crystal lattice formation. Furthermore, minor impurities can act as "crystallization inhibitors."[5]
Causality: Efficient crystal packing requires regular, repeating intermolecular interactions. The CF₃ group's size can sterically hinder optimal packing. Impurities disrupt this regularity, preventing the formation of a stable crystal lattice.
Solution Strategy: Inducing Crystallization
-
Increase Purity: The first step is to ensure your product is >95% pure by NMR. If not, re-purify using optimized chromatography. Even trace amounts of solvent or impurities can prevent crystallization.
-
Systematic Solvent Screening: Do not rely on a single solvent. Attempt crystallization from a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, isopropanol, acetonitrile).[6]
-
Use a Solvent/Anti-Solvent System: Dissolve your oil in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM or acetone). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., hexane or pentane) dropwise until persistent cloudiness is observed. Warm slightly to redissolve, then allow to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Workflow: From Crude Product to Pure Compound
Caption: General purification and troubleshooting workflow.
Section 3: Detailed Experimental Protocols
Protocol 1: General Flash Column Chromatography on Silica Gel
This protocol is a starting point for the purification of a moderately polar urea derivative.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your desired product. A good starting point is 30% ethyl acetate in hexane.
-
Column Packing (Dry Packing):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.
-
Fill the column with dry silica gel to the desired height (typically a 40:1 to 100:1 ratio of silica:crude product by weight).
-
Gently tap the column to ensure even packing. Add another ~1 cm layer of sand on top of the silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent like DCM or acetone.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator.
-
Carefully load this powder onto the top layer of sand in your column.
-
-
Elution:
-
Carefully add your starting eluent (e.g., 10% ethyl acetate/hexane) to the column.
-
Apply gentle pressure (using a pump or house air) to push the solvent through the column. Do not let the column run dry.[7]
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% to 40% ethyl acetate) to elute your compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.[8]
-
Protocol 2: Recrystallization from a Two-Solvent System (e.g., DCM/Hexane)
This protocol is effective when your product is an oil or when you need to remove closely related solid impurities.
-
Place the impure, oily, or solid product into an Erlenmeyer flask.
-
Add the "good" solvent (e.g., DCM) dropwise while gently warming and swirling until the solid is just dissolved. Use the absolute minimum amount of solvent.
-
Allow the solution to cool to room temperature.
-
Slowly add the "poor" anti-solvent (e.g., hexane) dropwise with continuous swirling.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
-
If too much anti-solvent is added, add a drop or two of the good solvent to clarify the solution.
-
Cover the flask and allow it to stand undisturbed at room temperature. Forcing rapid crystallization by cooling too quickly can trap impurities.[5]
-
If no crystals form, try scratching the flask or placing it in a refrigerator (0-4 °C).
-
Once crystallization is complete, collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea? Retrieved from [Link]
-
NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]
-
SIELC Technologies. (2018). [3-(Trifluoromethyl)phenyl]urea. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [18F]Radiolabeling Fluorination of Monofluoroalkyl Triflates for the Synthesis of [18F]Difluoromethylated Alkanes. Retrieved from [Link]
-
ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of phenyl carbamate derivatives.
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
Quora. (2018). Why is methanol used in recrystallization of urea? Retrieved from [Link]
-
Georganics. (n.d.). 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. Retrieved from [Link]
-
Georganics. (n.d.). 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOCYANATE. Retrieved from [Link]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). Urea Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method for removing impurities from a urea solution.
-
PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
PubMed. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying and crystallizing urea.
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (2022). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. Retrieved from [Link]
-
PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). Purification of urea.
- Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
SpringerLink. (n.d.). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A Privileged Motif for Catalyst Development. Retrieved from [Link]
-
Canada.ca. (n.d.). Toxic substances list: four fluorotelomer-based substances assessed under the New Substances Program. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [3-(Trifluoromethyl)phenyl]urea | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Optimization and Troubleshooting for Reactions with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges encountered when working with this versatile reagent. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Core Concepts and General Considerations
Before delving into specific troubleshooting scenarios, it's crucial to understand the fundamental reactivity of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. As an aromatic isocyanate, its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group and the bromo substituent. These groups increase the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. The primary reaction of interest is typically the formation of a urea derivative through reaction with a primary or secondary amine.
Safety First: Handling Isocyanates
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood.[1][2][3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Acute exposure can cause irritation to the eyes, nose, and throat, while chronic exposure can lead to severe asthma and other respiratory issues.[1][2]
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
Q1: What are the most common side reactions to be aware of?
A1: The most prevalent side reaction is the reaction of the isocyanate with water, which is often present in trace amounts in solvents or on glassware.[5][6] This reaction proceeds through an unstable carbamic acid intermediate, which then decarboxylates to form an amine. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical diaryl urea. This side reaction is problematic as it consumes two equivalents of your isocyanate for every mole of water and can lead to insoluble byproducts that complicate purification.
Another common side reaction, especially at elevated temperatures or in the presence of certain catalysts, is the self-condensation of the isocyanate to form a cyclic trimer known as an isocyanurate.[5]
Q2: How should I store 4-Bromo-2-(trifluoromethyl)phenyl isocyanate?
A2: This reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7][8] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[]
Q3: What are the best solvents for reactions with this isocyanate?
A3: The choice of solvent is critical and should be strictly anhydrous.[5] Common aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are suitable.[10][11] It is highly recommended to use freshly distilled or commercially available anhydrous solvents. The choice of solvent can also influence reaction rates and solubility of reactants and products.[12]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Reagent
-
Diagnosis: The isocyanate may have degraded due to improper storage and exposure to moisture. You might observe a significant amount of insoluble white solid (the symmetrical urea byproduct) in your starting material.
-
Solution:
-
Verify Reagent Quality: If possible, analyze the starting material by IR spectroscopy. A strong, sharp peak around 2250-2275 cm⁻¹ is characteristic of the N=C=O stretch of the isocyanate. A diminished or absent peak, coupled with the appearance of amide/urea carbonyl peaks around 1640-1680 cm⁻¹, suggests degradation.
-
Use Fresh Reagent: If degradation is suspected, it is best to use a fresh bottle of the isocyanate.
-
Possible Cause 2: Presence of Water in the Reaction
-
Diagnosis: Formation of a significant amount of a white, insoluble precipitate is a strong indicator of the formation of the symmetrical diaryl urea byproduct.
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is thoroughly oven-dried or flame-dried before use and cooled under an inert atmosphere.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
Possible Cause 3: Poor Nucleophilicity of the Amine
-
Diagnosis: The reaction is sluggish or does not proceed to completion, even under anhydrous conditions. This is more common with sterically hindered or electron-deficient amines.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can promote side reactions.[13] A temperature range of 40-60°C is a good starting point.
-
Use a Catalyst: The addition of a catalytic amount of a tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can significantly accelerate the reaction.[14] For more challenging cases, an organotin catalyst like dibutyltin dilaurate (DBTDL) can be used, but be mindful of its toxicity and potential to catalyze side reactions.[15]
-
Problem 2: Difficult Product Purification
Possible Cause 1: Formation of Insoluble Byproducts
-
Diagnosis: The crude product contains a significant amount of insoluble white solid, which is likely the symmetrical urea byproduct.
-
Solution:
-
Filtration: In many cases, the symmetrical urea is insoluble in common organic solvents. The crude reaction mixture can be filtered to remove this byproduct before proceeding with the workup and purification of the desired product.
-
Optimized Reaction Conditions: The best solution is to prevent the formation of this byproduct by strictly adhering to anhydrous reaction conditions as described above.
-
Possible Cause 2: Co-elution with Starting Materials or Byproducts during Chromatography
-
Diagnosis: The desired product is difficult to separate from unreacted starting materials or other byproducts by column chromatography.
-
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Ensure the reaction has gone to completion to minimize the amount of unreacted starting material in the crude product.
-
Alternative Purification Methods: Consider recrystallization as an alternative to chromatography. The highly crystalline nature of many urea compounds can make this a very effective purification technique.
-
Solvent System Optimization: If chromatography is necessary, screen a variety of solvent systems with different polarities to achieve better separation.
-
IV. Experimental Protocols
General Protocol for the Synthesis of a Urea Derivative
This protocol provides a general starting point for the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with a primary or secondary amine.
-
Preparation:
-
Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
Dissolve the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF or DCM) in the reaction flask under an inert atmosphere.
-
If a catalyst (e.g., TEA, 0.1 equivalents) is used, add it to the amine solution.
-
In a separate flask, dissolve 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the amine solution to 0°C using an ice bath.
-
Slowly add the isocyanate solution to the stirred amine solution via the dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
If a precipitate (likely the symmetrical urea byproduct) has formed, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization.
-
V. Data and Diagrams
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes side reactions. Gentle heating (40-60°C) may be required for less reactive amines.[16] |
| Solvent | Anhydrous THF, DCM, ACN, DMF | Aprotic and anhydrous to prevent side reactions with water.[10][11] |
| Catalyst | TEA, DIPEA (0.1 eq.) | Accelerates the reaction, especially for less nucleophilic amines.[14] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture from the reaction.[7] |
Diagrams
Caption: Troubleshooting workflow for low product yield.
Sources
- 1. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 2. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 13. rct [rct.kglmeridian.com]
- 14. WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials - Google Patents [patents.google.com]
- 15. wernerblank.com [wernerblank.com]
- 16. reddit.com [reddit.com]
Preventing polymerization of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage, handling, and use of this highly reactive isocyanate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the longevity of the reagent.
Understanding the Challenge: The Inherent Reactivity of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
The structure of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate presents a unique stability challenge. The presence of two powerful electron-withdrawing groups—a bromine atom and a trifluoromethyl group—significantly increases the electrophilicity of the isocyanate (-NCO) carbon atom.[1] This heightened reactivity makes the molecule highly susceptible to nucleophilic attack, not only from your intended reactants but also from other isocyanate molecules, leading to unwanted polymerization.
This guide provides a structured approach to mitigating these challenges through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: I've just received my vial of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. What are the absolute critical first steps for storage?
A1: Immediate and proper storage is the most critical step in preventing premature polymerization.
-
Temperature: Store the vial at 2-8°C as recommended by suppliers.[2] Do not store at room temperature for extended periods.
-
Inert Atmosphere: The product is typically shipped under an inert atmosphere (nitrogen or argon). It is crucial to maintain this environment. After opening, flush the headspace of the container with a dry inert gas before resealing.
-
Moisture Exclusion: This is non-negotiable. Isocyanates react readily with water to form unstable carbamic acids, which then decompose to form amines and carbon dioxide.[2][3] The newly formed amine will rapidly react with another isocyanate molecule to create a highly insoluble urea, which can act as a seed for further polymerization. This reaction also generates CO2 gas, which can lead to a dangerous pressure buildup in a sealed container.[4][5]
Q2: My laboratory is in a humid environment. What extra precautions should I take?
A2: In addition to the standard procedures in A1:
-
Use a Dry Box/Glovebox: Handle the reagent inside a glovebox with a low-moisture atmosphere whenever possible.
-
Desiccator Storage: Store the sealed vial inside a desiccator containing a suitable desiccant.
-
Work Quickly: When handling the reagent in the open, do so efficiently to minimize exposure to atmospheric moisture. Use syringes that have been oven-dried and cooled in a desiccator.
Identifying and Understanding Polymerization
Q3: How can I tell if my 4-Bromo-2-(trifluoromethyl)phenyl isocyanate has started to polymerize?
A3: Visual inspection is the first line of defense. Signs of polymerization include:
-
Turbidity or Cloudiness: The liquid may lose its clarity.
-
Precipitate Formation: The appearance of white or off-white solid particles is a strong indication of dimerization or trimerization.[6] The resulting uretidione dimers or isocyanurate trimers are often less soluble than the monomer.
-
Increased Viscosity: The solution may become more viscous or gel-like over time.
Q4: What are the chemical structures of the common polymers that form?
A4: The two most common forms of self-polymerization are dimerization and trimerization.
-
Dimer (Uretidione): Two isocyanate molecules react to form a four-membered ring. This is often a reversible process at elevated temperatures.[6]
-
Trimer (Isocyanurate): Three isocyanate molecules react to form a highly stable, six-membered isocyanurate ring. This reaction is often catalyzed by bases, certain metals, and heat.[2][7]
Below is a diagram illustrating the primary polymerization pathways.
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. actsafe.ca [actsafe.ca]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low conversion rates with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Welcome to the Technical Support Center for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to optimize your reaction outcomes and address common challenges, particularly low conversion rates.
Introduction to 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a valuable reagent in organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals. Its utility stems from the highly electrophilic isocyanate group, which readily reacts with nucleophiles. The presence of a bromine atom provides a site for further functionalization, such as cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly enhances the reactivity of the isocyanate moiety.[1] However, this heightened reactivity also predisposes the molecule to specific side reactions and handling challenges that can lead to diminished yields.
| Property | Value | Source |
| CAS Number | 186589-12-8 | [2] |
| Molecular Formula | C₈H₃BrF₃NO | [2] |
| Molecular Weight | 266.01 g/mol | [2] |
| Boiling Point | 115 °C at 10 mmHg | [2] |
| Density | 1.699 g/mL at 25 °C | [2] |
| Storage | 2-8°C, under inert atmosphere | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate?
A1: The most common and synthetically useful reaction is the nucleophilic addition to the isocyanate carbon.[3] Key examples include:
-
Reaction with amines: Forms substituted ureas, a common functional group in many bioactive molecules, including the kinase inhibitor Sorafenib.[2][4]
-
Reaction with alcohols: Yields carbamates (urethanes), which are stable linkages in various chemical structures.
-
Reaction with water: This is often an undesirable side reaction that leads to the formation of an unstable carbamic acid, which then decarboxylates to form an amine. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical diaryl urea, consuming two equivalents of your starting isocyanate for every mole of water.[5]
Q2: How does the trifluoromethyl group affect the reactivity of the isocyanate?
A2: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group.[1] Its presence on the aromatic ring, particularly in the ortho position to the isocyanate, significantly increases the electrophilicity of the isocyanate carbon. This makes 4-Bromo-2-(trifluoromethyl)phenyl isocyanate more reactive towards nucleophiles compared to unsubstituted or electron-donating group-substituted phenyl isocyanates.[3] This enhanced reactivity can be advantageous for reactions with weak nucleophiles but also increases susceptibility to side reactions, especially with water.
Q3: What are the recommended storage and handling procedures for this reagent?
A3: Due to its high reactivity, especially with moisture, 4-Bromo-2-(trifluoromethyl)phenyl isocyanate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] Avoid contact with water, alcohols, amines, and strong acids or bases.[6] All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
In-Depth Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a frequent challenge when working with highly reactive isocyanates. The following guide provides a structured approach to diagnosing and resolving these issues.
Troubleshooting Workflow
Sources
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Stability issues of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in solution
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this highly reactive compound in solution. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthetic routes.
Introduction to the Stability Challenges of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a valuable reagent in medicinal chemistry and materials science, often utilized for its ability to form stable urea and urethane linkages.[1] However, the very features that make it a potent reactant also contribute to its inherent instability in solution. The phenyl ring is substituted with two strong electron-withdrawing groups: a bromine atom and a trifluoromethyl group (-CF3). These groups significantly increase the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[2] This heightened reactivity can lead to a variety of stability issues, including rapid degradation, formation of insoluble byproducts, and inconsistent reaction outcomes.
This guide will walk you through the most common stability-related problems, their underlying causes, and practical, field-tested solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Loss of Reactant and Formation of White Precipitate in Solution
Q1: I dissolved 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in my reaction solvent (e.g., THF, DCM, acetonitrile) and noticed a white solid crashing out, even before adding my other reactants. What is happening and how can I prevent this?
A1: This is a classic sign of moisture contamination. The white precipitate is almost certainly a disubstituted urea.[3] Isocyanates are extremely sensitive to water. The electron-withdrawing groups on your specific isocyanate make it particularly reactive.[2] The reaction proceeds in two steps:
-
Hydrolysis: The isocyanate group reacts with even trace amounts of water to form an unstable carbamic acid intermediate.[3]
-
Decarboxylation and Amine Formation: The carbamic acid rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine, 4-bromo-2-(trifluoromethyl)aniline.[3]
-
Urea Formation: This newly formed, highly nucleophilic amine immediately attacks another molecule of the isocyanate, forming a stable and often poorly soluble diaryl urea.[3] This side reaction consumes two equivalents of your valuable isocyanate for every one equivalent of water.
Troubleshooting & Prevention:
-
Aggressive Solvent Drying: Standard anhydrous solvents from commercial suppliers may not be dry enough. It is imperative to use freshly dried and deoxygenated solvents.
-
Inert Atmosphere: Always handle the isocyanate and set up reactions under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Proper Glassware Preparation: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere before use.
-
Moisture Content Verification: Before starting your experiment, it is advisable to verify the water content of your solvent using a Karl Fischer titrator.[3]
Experimental Protocol: Rigorous Solvent Drying (Example for THF)
-
Pre-Drying: Let the THF stand over activated 4Å molecular sieves for a minimum of 24 hours.[3]
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven- or flame-dried and the system is under a positive pressure of an inert gas.[3]
-
Distillation: Add sodium metal and a benzophenone indicator to the pre-dried THF. Heat to reflux until a persistent deep blue or purple color is observed, indicating an anhydrous and oxygen-free state. Distill the THF directly into the reaction flask or a dry storage flask.[3]
-
Storage: Use the freshly distilled solvent immediately or store it under an inert atmosphere over freshly activated molecular sieves.[3]
Issue 2: Inconsistent Reaction Rates and Lower Than Expected Yield
Q2: My reaction with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is sluggish, or the yield of my desired urethane/urea product is consistently low, even when I've taken precautions against moisture. What other degradation pathways could be at play?
A2: Beyond hydrolysis, other side reactions can consume your isocyanate and impact your results. The high reactivity of this aryl isocyanate makes it prone to self-condensation, especially at elevated temperatures or in the presence of certain catalysts.[3]
Potential Degradation Pathways:
-
Dimerization (Uretdione Formation): Two isocyanate molecules can react to form a four-membered ring called a uretdione. This is a reversible process that is more significant at lower temperatures.[4]
-
Trimerization (Isocyanurate Formation): Three isocyanate molecules can cyclize to form a very stable six-membered ring known as an isocyanurate. This is often an irreversible process, especially at higher temperatures or in the presence of catalysts like tertiary amines or certain metal salts.[3][5] The formation of these trimers can lead to insoluble materials and significantly reduce the available isocyanate for your desired reaction.[3]
Troubleshooting & Prevention:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate for your desired transformation. Avoid prolonged heating.
-
Order of Addition: Add the isocyanate solution slowly to the solution containing your nucleophile. This maintains a low instantaneous concentration of the isocyanate, minimizing self-condensation reactions.
-
Catalyst Choice: Be mindful of your catalyst. While catalysts are often necessary, some can also promote trimerization. For example, some organometallic catalysts may favor trimerization more than tertiary amines.[3]
-
Reaction Monitoring: Use in-situ monitoring techniques like FTIR spectroscopy to track the disappearance of the isocyanate peak (a strong, sharp band around 2250-2285 cm⁻¹) and the appearance of your product peaks.[3] This will help you determine the optimal reaction time and avoid unnecessary heating or extended reaction times that could favor side reactions.
Diagram: Degradation Pathways of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
Caption: Key degradation pathways for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in solution.
Issue 3: Difficulty in Quenching the Reaction and Isolating the Product
Q3: My reaction seems to be complete, but I'm unsure of the best way to quench the excess 4-Bromo-2-(trifluoromethyl)phenyl isocyanate without affecting my product. What are the recommended quenching procedures?
A3: Quenching unreacted isocyanate is a critical step to ensure a clean workup and prevent the formation of byproducts during product isolation. The choice of quenching agent depends on the stability of your desired product.
Recommended Quenching Protocols:
-
For Products Stable to Amines: A volatile secondary amine like di-n-butylamine or morpholine is often a good choice. They react quickly with the isocyanate to form a soluble urea that can be easily removed during aqueous workup or chromatography.
-
For Products Sensitive to Amines: A volatile alcohol like methanol or isopropanol can be used.[6] The reaction forms a urethane, which is typically easier to separate from the desired product than the insoluble diaryl ureas that would form from an aqueous quench.
Experimental Protocol: Reaction Quenching with Methanol
-
Cool the Reaction: Once the reaction is deemed complete by your chosen monitoring method (e.g., TLC, LC-MS, or in-situ FTIR), cool the reaction mixture to 0°C in an ice bath. This helps to control the exotherm of the quench.
-
Add Quenching Agent: Slowly add an excess of methanol (e.g., 5-10 equivalents relative to the initial amount of isocyanate) to the cooled, stirred reaction mixture.
-
Warm and Stir: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure all the isocyanate has reacted.
-
Proceed with Workup: You can now proceed with your standard aqueous workup and purification procedures.
Sources
- 1. pub.norden.org [pub.norden.org]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and purity of your product.
I. Understanding the Synthesis and Potential Pitfalls
The most common industrial synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate involves the phosgenation of 4-Bromo-2-(trifluoromethyl)aniline. While effective, this method can lead to several impurities if not performed under optimal conditions. Alternative routes, such as the Curtius or Hofmann rearrangements, present their own unique sets of potential byproducts.
This guide will primarily focus on the phosgenation route, as it is the most prevalent. Understanding the origin of impurities is the first step in preventing and eliminating them.
II. Troubleshooting Guide: Common Impurities and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis and purification processes.
Q1: I'm observing a significant amount of unreacted starting material, 4-Bromo-2-(trifluoromethyl)aniline, in my crude product. What could be the cause and how can I fix it?
A1: Incomplete reaction is a common issue in phosgenation.
Root Causes and Mechanistic Insight:
-
Insufficient Phosgene: The stoichiometry of the reaction is critical. An inadequate amount of phosgene will result in unreacted aniline. The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates HCl to form the isocyanate.[1] A lack of phosgene will halt the reaction at the aniline stage.
-
Low Reaction Temperature: Phosgenation reactions often require elevated temperatures to drive the elimination of HCl from the carbamoyl chloride intermediate to completion. If the temperature is too low, the reaction may be sluggish or incomplete.
-
Poor Mass Transfer: If the phosgene gas is not efficiently dispersed into the reaction mixture, localized areas of low phosgene concentration can lead to incomplete conversion.
Troubleshooting and Preventative Actions:
| Parameter | Recommended Action | Scientific Rationale |
| Phosgene Stoichiometry | Use a slight excess of phosgene (typically 1.1-1.3 equivalents). | Ensures complete conversion of the starting aniline. |
| Reaction Temperature | Gradually increase the temperature during the reaction. A typical profile might be starting at a lower temperature during phosgene addition and then heating to reflux to complete the reaction. | Promotes the elimination of HCl from the carbamoyl chloride intermediate. |
| Agitation | Ensure vigorous and efficient stirring throughout the phosgene addition. | Improves gas-liquid mass transfer, ensuring a homogenous reaction environment. |
| Solvent | Use an inert, high-boiling point solvent such as chlorobenzene or dichlorobenzene. | Allows for higher reaction temperatures to drive the reaction to completion. |
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC plate (e.g., silica gel 60 F254).
-
Spot the plate with a sample of the starting aniline, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate using a suitable solvent system (e.g., Hexane:Ethyl Acetate 8:2).
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting aniline is no longer visible in the reaction mixture lane.
Q2: My final product is showing broad or multiple peaks in the HPLC analysis, and I suspect the presence of urea-based impurities. How are these formed and how can I remove them?
A2: Urea and biuret formation are common side reactions in isocyanate synthesis.
Root Causes and Mechanistic Insight:
Isocyanates are highly reactive electrophiles and will readily react with any available nucleophiles.[2]
-
Reaction with Water: The most common source of urea impurities is the reaction of the isocyanate product with residual moisture in the reaction setup or solvents. This initially forms an unstable carbamic acid, which decarboxylates to regenerate the starting aniline. This newly formed aniline then rapidly reacts with another molecule of isocyanate to form a symmetrical diaryl urea. This process consumes two equivalents of your desired product for every mole of water.[2]
-
Reaction with Unreacted Aniline: If the phosgenation is not complete, the remaining starting aniline can react with the isocyanate product to form the same symmetrical diaryl urea.
-
Biuret Formation: At higher temperatures, the isocyanate can further react with the already formed urea to generate a biuret impurity.[2]
Troubleshooting and Preventative Actions:
| Parameter | Recommended Action | Scientific Rationale |
| Moisture Control | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the primary pathway for urea formation. |
| Reaction Stoichiometry | Ensure complete conversion of the starting aniline by using a slight excess of phosgene. | Prevents the reaction between the isocyanate product and unreacted starting material. |
| Purification | Substituted ureas are generally less soluble than the corresponding isocyanate. They can often be removed by filtration of the crude product solution or by recrystallization. Fractional distillation under reduced pressure is also an effective purification method. | Exploits the difference in physical properties between the product and the urea byproducts. |
Workflow for Minimizing Urea Impurities
Caption: Workflow for preventing and removing urea impurities.
Q3: I'm concerned about residual phosgene in my final product. How can I detect and remove it?
A3: Residual phosgene is a critical safety concern and must be effectively removed.
Root Causes and Mechanistic Insight:
-
Excess Phosgene: Using a large excess of phosgene during the reaction can lead to significant amounts of dissolved phosgene in the crude product.
-
Inefficient Removal: Phosgene is a gas at room temperature, but it can remain dissolved in the reaction solvent. Inadequate sparging or distillation will not effectively remove it.
Troubleshooting and Preventative Actions:
| Parameter | Recommended Action | Scientific Rationale |
| Phosgene Removal | After the reaction is complete, sparge the reaction mixture with an inert gas (e.g., nitrogen) for an extended period (1-2 hours) while maintaining an elevated temperature. | The inert gas helps to strip the volatile phosgene from the solution. |
| Distillation | The initial fraction of the distillation should be carefully collected and treated as phosgene-contaminated waste. | Phosgene is more volatile than the isocyanate product and will distill first. |
| Quenching | A small amount of a high-boiling primary or secondary amine can be added to the distillation residue to quench any remaining phosgene. However, this will introduce new impurities that will need to be separated. | This is a safety measure for handling the distillation pot residue. |
Safety First: Phosgene Handling Phosgene is an extremely toxic gas.[3] All manipulations involving phosgene must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a phosgene-specific gas monitor.
Q4: My product seems to be degrading over time, leading to a decrease in purity. What is causing this instability?
A4: Isocyanates can undergo self-condensation reactions, particularly during storage.
Root Causes and Mechanistic Insight:
-
Dimerization and Trimerization: Aryl isocyanates can undergo dimerization to form uretidiones and trimerization to form isocyanurates.[4] These reactions are often catalyzed by impurities such as bases, acids, and certain metals and can be accelerated by heat and light. Isocyanurates are particularly stable and can be a significant impurity in aged samples.[5]
-
Hydrolysis: Exposure to atmospheric moisture during storage will lead to the formation of the corresponding aniline and CO2, which can then lead to urea formation as described in Q2.[6]
Troubleshooting and Preventative Actions:
| Parameter | Recommended Action | Scientific Rationale |
| Storage Conditions | Store the purified isocyanate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). | Minimizes exposure to moisture and reduces the rate of self-condensation reactions. |
| Purity | Ensure the final product is free from acidic or basic impurities that can catalyze dimerization and trimerization. | High purity is essential for long-term stability. |
III. Frequently Asked Questions (FAQs)
Q: What are the key differences in impurity profiles between the phosgenation route and the Curtius/Hofmann rearrangements for synthesizing 4-Bromo-2-(trifluoromethyl)phenyl isocyanate?
A:
-
Phosgenation: The main impurities are related to the starting aniline, phosgene, and their side reactions (ureas, biurets, carbamoyl chlorides).
-
Curtius Rearrangement: This reaction proceeds from a carboxylic acid via an acyl azide intermediate.[7] Potential impurities include unreacted acyl azide, and byproducts from the reaction of the isocyanate with the solvent (e.g., carbamates if an alcohol is used as a solvent or trapping agent).[8][9]
-
Hofmann Rearrangement: Starting from a primary amide, the main byproduct is often from the hydrolysis of the isocyanate to the corresponding amine if water is present.[8][10]
Q: What are the recommended analytical techniques for purity assessment of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate?
A:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for assessing the purity of isocyanates and quantifying impurities. A reversed-phase C18 column with a UV detector is typically used.
-
Gas Chromatography (GC): Due to the thermal lability of isocyanates, GC is less common but can be used with careful method development and often requires derivatization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): A quick and effective way to confirm the presence of the isocyanate group (strong absorption around 2250-2275 cm⁻¹) and the absence of amine (N-H stretch) and urea (C=O stretch) impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.[3]
Q: Are there any specific impurities I should be aware of from the 4-Bromo-2-(trifluoromethyl)aniline starting material?
A: Yes, the purity of your starting material is crucial. Potential impurities include:
-
Positional Isomers: Depending on the synthesis of the aniline, other isomers such as 2-Bromo-4-(trifluoromethyl)aniline or 3-Bromo-2-(trifluoromethyl)aniline could be present.[3]
-
Over-brominated Species: Dibromo- or tribromo-(trifluoromethyl)anilines can be formed during the bromination step of the aniline synthesis.[11] These impurities will likely undergo phosgenation as well, leading to a mixture of isocyanate isomers and polyisocyanates in your final product. It is highly recommended to purify the starting aniline before use.
Impurity Formation Pathways
Caption: Key impurity formation pathways in the synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
IV. References
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1973). Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Google Patents. (n.d.). US5286760A - Process for reducing impurity levels in methylene diphenyamines. Retrieved from
-
ResearchGate. (2025). Efficient and Selective Trimerization of Aryl and Alkyl Isocyanates Catalyzed by Sodium p-Toluenesulfinate in the Presence of TBAI in a Solvent-Free Condition. Retrieved from [Link]
-
Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications. Retrieved from [Link]
-
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate. Retrieved from
-
Royal Society of Chemistry. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
MDPI. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. Retrieved from [Link]
-
ResearchGate. (2025). A laboratory comparison of analytical methods used for isocyanates. Retrieved from [Link]
-
Google Patents. (n.d.). US7358388B2 - Method for the purification of isocyanates. Retrieved from
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Determination of Organic Isocyanates of Isothiocyanates. Retrieved from [Link]
-
Google Patents. (n.d.). WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement. Retrieved from
-
PubMed. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Retrieved from [Link]
-
Analyt-MTC. (n.d.). DECONtamination Solution for Isocyanates. Retrieved from [Link]
-
YouTube. (2025). Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Google Patents. (n.d.). BR0115453A - Catalytic isocyanate dimerization process. Retrieved from
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Aromatic Amino Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Retrieved from [Link]
-
IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A Well-Defined Calcium Compound Catalyzes Trimerization of Arylisocyanates into 1,3,5-Triarylisocyanurates. Retrieved from [Link]
-
ACS Publications. (n.d.). Carbamoyl chloride formation from chloramine and carbon monoxide. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Retrieved from
-
Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
COLORCOM LTD. (n.d.). 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE, CasNo.1548-13-6. Retrieved from [Link]
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Technical Support Center: Scaling Up Reactions Involving 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging reagent. Here, we will address common issues encountered during the scale-up of reactions involving this compound, providing in-depth troubleshooting advice and frequently asked questions to ensure your success.
Introduction to 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a key building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Its u[1]nique structure, featuring a bromine atom and a trifluoromethyl group, imparts specific properties to the final products, such as increased lipophilicity and metabolic stability. Howev[2]er, the reactivity of the isocyanate group, coupled with the electronic effects of the substituents, can present challenges during reaction scale-up.
Chemical Properties at a Glance
| Property | Value |
| CAS Number | 186589-12-8 |
| Molecular Formula | C8H3BrF3NO |
| Molecular Weight | 266.01 g/mol |
| Boiling Point | 115 °C at 10 mmHg |
| Density | 1.699 g/mL at 25 °C |
| Appearance | Yellow Liquid |
| [3]Storage | 2-8°C, under inert atmosphere, moisture sensitive |
##[4] 2. Frequently Asked Questions (FAQs)
Here are some common questions we receive about working with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
Q1: How should I properly store and handle this reagent?
A1: 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Moist[4]ure will degrade the isocyanate to form an unreactive urea derivative. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2[3]: What solvents are recommended for reactions with this isocyanate?
A2: Aprotic solvents are essential to prevent reaction with the isocyanate group. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene. The choice of solvent will depend on the specific reaction and the solubility of your other reagents.
Q3: What are the primary safety concerns with this compound?
A3: This compound is harmful if swallowed, inhaled, or comes into contact with skin. It ca[3]n cause severe skin and eye irritation. Inhal[3]ation may lead to respiratory irritation and sensitization, potentially causing asthma-like symptoms. Alway[5][6]s work in a well-ventilated area and use appropriate PPE.
Q4[7]: How does the trifluoromethyl group affect the reactivity of the isocyanate?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This increases the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate. This enhanced reactivity needs to be carefully managed, especially during scale-up, to control the reaction rate and prevent exotherms.
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions from the lab bench to pilot or production scale can introduce a host of challenges. This [8]section provides a systematic approach to troubleshooting common problems.
Problem 1: Low or Inconsistent Yield
Low or inconsistent yields are a frequent issue when scaling up. The root cause can often be traced to several factors.
Potential Causes & Solutions
-
Moisture Contamination: As mentioned, isocyanates are highly reactive with water. On a larger scale, ensuring completely anhydrous conditions becomes more critical.
-
Solution: Dry all glassware and equipment thoroughly. Use anhydrous solvents and purge the reaction vessel with an inert gas before adding reagents. Consider using a drying agent if appropriate for your reaction.
-
-
Poor Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing. The mixing speed should be optimized to ensure homogeneity without causing excessive splashing or shear.
-
-
Incorrect Stoichiometry: Accurate measurement of reagents is crucial.
-
Solution: Double-check all calculations and ensure that balances and other measuring equipment are properly calibrated. For liquid reagents, consider measuring by mass rather than volume to avoid inaccuracies due to temperature-related density changes.
-
-
Side Reactions: The increased reactivity of this isocyanate can lead to the formation of unwanted byproducts.
-
Solution: Carefully control the reaction temperature. A lower temperature can often improve selectivity. The rate of addition of the isocyanate should also be controlled to avoid a buildup of unreacted starting material.
-
Problem 2: Formation of Insoluble Byproducts (Ureas)
The most common insoluble byproduct in isocyanate reactions is the corresponding urea, formed from the reaction of the isocyanate with water.
Reaction Scheme: Formation of Urea Byproduct
Troubleshooting Steps
-
Strict Moisture Exclusion: This is the most critical step. Ensure all solvents and reagents are anhydrous.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Purification: If urea formation is unavoidable, it can often be removed by filtration as it is typically insoluble in common organic solvents.
Problem 3: Exotherm and Temperature Control
Reactions of isocyanates with nucleophiles like amines and alcohols are exothermic. What [9]may be a manageable temperature increase in a small flask can become a dangerous runaway reaction on a larger scale due to the decreased surface-area-to-volume ratio.
####[8] Strategies for Exotherm Management
-
Controlled Addition: Add the 4-Bromo-2-(trifluoromethyl)phenyl isocyanate slowly to the solution of the nucleophile. This allows the heat generated to be dissipated more effectively.
-
Cooling: Use an ice bath or a chiller to maintain the desired reaction temperature. Ensure the cooling system is robust enough to handle the heat load of the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm. However, this may also slow down the reaction rate.
Problem 4: Purification Challenges
The purification of the final product can be complicated by the presence of unreacted starting materials or side products.
Common Impurities and Purification Strategies
| Impurity | Origin | Recommended Purification Method |
| Unreacted Isocyanate | Incomplete reaction | Quench with a scavenger resin or a nucleophile (e.g., a primary amine) to form a urea that can be easily separated. |
| Disubstituted Urea | Reaction with water | Filtration if insoluble. Column chromatography if soluble. |
| Allophanates/Biurets | Reaction of isocyanate with urethane/urea product | These are often formed at higher temperatures. Purif[10][11]ication may require column chromatography or recrystallization. |
Experimental Protocol: General Procedure for Urea Synthesis
This protocol provides a starting point for the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with a primary amine.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add a solution of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.05 eq.) in anhydrous THF to the dropping funnel and add it dropwise to the amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction with a small amount of water or a scavenger amine. Concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: The general mechanism for the formation of a urea from an isocyanate and an amine.
Analytical Methods for Reaction Monitoring
Effective reaction monitoring is crucial for a successful scale-up.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major byproducts.
-
In-situ FTIR Spectroscopy: For larger scale reactions, in-situ FTIR can provide real-time data on the concentration of the isocyanate, allowing for precise control of the reaction endpoint.
-
[12]High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture to determine yield and purity.
6.[14][15] Safety First: A Non-Negotiable Priority
Working with isocyanates requires a commitment to safety.
-
Engineering Controls: Always use a certified chemical fume hood. For larger scale operations, consider a closed system.
-
Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. For situations with a risk of inhalation, a respirator may be necessary.
-
[7]Spill Response: Have a spill kit readily available. Isocyanate spills can be neutralized with a solution containing a surfactant and a weak base like sodium carbonate.
-
[13]Waste Disposal: Dispose of all waste containing isocyanates according to your institution's hazardous waste guidelines.
By understanding the chemistry of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and anticipating the challenges of scale-up, you can develop robust and safe processes for the synthesis of your target molecules.
References
-
PubChem. 4-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. [Link]
- Google Patents.
-
Szori, M., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3399. [Link]
-
Royal Society of Chemistry. (2023). Challenges and recent advances in bio-based isocyanate production. Green Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Organic Chemistry Frontiers. [Link]
-
Centers for Disease Control and Prevention. (2003). NIOSH Manual of Analytical Methods (NMAM) 5525: Isocyanates, Total (MAP). [Link]
-
Wikipedia. Isocyanate. [Link]
-
PubChem. 3-(Trifluoromethyl)phenyl isocyanate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Fiser, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3399. [Link]
-
ResearchGate. (2023). Challenges and recent advances in bio-based isocyanate production. [Link]
-
Tella, M., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4779. [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development. [Link]
-
Safe Work Australia. (2018). Guide to handling isocyanates. [Link]
-
National Institutes of Health. (2022). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. [Link]
-
ResearchGate. (2015). A laboratory comparison of analytical methods used for isocyanates. [Link]
-
American Chemical Society. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development. [Link]
-
Springer. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
-
ResearchGate. (2013). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. [Link]
-
ResearchGate. (2008). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. [Link]
-
BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips. [Link]
-
Patsnap. (2023). Future Trends in Isocyanate Manufacturing Processes. [Link]
-
ResearchGate. (2011). The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. [Link]
-
CPI. (2023). 6 key challenges when scaling up sustainable chemical processes. [Link]
-
DermNet. Allergic contact dermatitis to isocyanate. [Link]
-
Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. [Link]
-
Georganics. 4-Bromo-2-(trifluoromethyl)phenyl isocyanate. [Link]
-
Mettler Toledo. Isocyanate Reactions. [Link]
-
3M. Isocyanates. [Link]
-
Health and Safety Authority. Isocyanates. [Link]
-
ResearchGate. Optimised structures along the reaction pathway between phenyl.... [Link]
-
SafeWork NSW. Isocyanates technical fact sheet. [Link]
-
National Institutes of Health. (2013). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. [Link]
Sources
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- 4. 4-(Trifluoromethoxy)phenyl isocyanate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate Adducts: A Comparative Analysis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. The reactivity of isocyanates, particularly those bearing complex substitutions like 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, leads to a diverse array of adducts whose structural nuances can significantly influence their biological activity and material properties. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these adducts, with a focus on X-ray crystallography and its principal alternatives. As Senior Application Scientists, we aim to not only present methodologies but also to instill a strategic understanding of the causality behind experimental choices, ensuring robust and reliable structural determination.
The Central Challenge: Defining the 3D Architecture of Isocyanate Adducts
The reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with nucleophiles such as amines or alcohols yields urea or carbamate adducts, respectively. The electron-withdrawing nature of the trifluoromethyl group and the steric and electronic effects of the bromine atom can influence the geometry and reactivity of the resulting adducts. Unambiguous determination of their three-dimensional structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
X-ray Crystallography: The Gold Standard for Unambiguous Structural Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.
Experimental Workflow: From Adduct Synthesis to Crystal Structure
The journey from a synthesized adduct to a fully refined crystal structure is a multi-step process that demands patience and precision.
Figure 1: A generalized workflow for the structural elucidation of an isocyanate adduct using single-crystal X-ray diffraction.
Protocol: Crystallization of a 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate Adduct
Given the potential for moisture sensitivity with isocyanate adducts, careful selection of crystallization techniques is crucial. Here, we detail a robust protocol employing vapor diffusion, which is well-suited for sensitive compounds.
Objective: To grow single crystals of a 4-Bromo-2-(trifluoromethyl)phenyl isocyanate adduct suitable for SCXRD.
Materials:
-
Purified adduct (minimum 95% purity)
-
A range of HPLC-grade solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, hexane, methanol, toluene)
-
Small glass vials (1-2 mL) and a larger glass jar with a tight-fitting lid
-
Syringes and needles for solvent transfer
Methodology:
-
Solvent Selection:
-
In a small vial, dissolve a few milligrams of the adduct in a small amount of a "good" solvent (one in which it is readily soluble) such as acetone or ethyl acetate.
-
To this solution, slowly add a "poor" solvent (one in which the adduct is sparingly soluble), like hexane, until the solution becomes slightly turbid.
-
Gently warm the vial until the solution becomes clear again.
-
Allow the vial to cool to room temperature. The ideal solvent combination will show slow precipitation or crystal formation over several hours to days.
-
-
Vapor Diffusion Setup (for moisture-sensitive compounds):
-
Prepare a saturated solution of the adduct in the chosen "good" solvent.
-
In a larger glass jar, add a layer of the "poor" solvent.
-
Place the small vial containing the adduct solution inside the larger jar, ensuring the solvent levels are such that the vials will not tip over.
-
Seal the jar tightly and leave it undisturbed in a location with minimal temperature fluctuations and vibrations.
-
Crystals should form in the small vial over a period of days to weeks as the more volatile "good" solvent slowly evaporates and the vapor of the "poor" solvent diffuses into the adduct solution, reducing its solubility.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension), carefully open the jar.
-
Using a pipette, remove the mother liquor from the vial.
-
Gently wash the crystals with a small amount of the "poor" solvent.
-
Using a cryoloop or a fine needle, carefully pick up a single crystal and mount it on the goniometer head of the diffractometer.
-
Causality Behind Choices: The vapor diffusion method is chosen to provide a slow and controlled change in solvent composition, which is often necessary for growing high-quality, well-ordered crystals. For moisture-sensitive compounds, this closed system minimizes exposure to atmospheric water.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, it is not always feasible due to difficulties in obtaining suitable crystals. Moreover, other techniques can provide valuable and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For adducts of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a combination of 1H, 13C, and 19F NMR is particularly informative.
Key Insights from NMR:
-
1H NMR: Provides information on the number and connectivity of protons. The formation of a urea or carbamate will result in the appearance of a new N-H proton signal.
-
13C NMR: Confirms the presence of the carbonyl group in the urea or carbamate linkage and shows characteristic shifts for the aromatic carbons.
-
19F NMR: The trifluoromethyl group provides a sensitive and unambiguous probe. The chemical shift of the 19F signal can be influenced by the nature of the adduct.[1]
Protocol: NMR Analysis of a 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate Adduct
Objective: To confirm the formation of the adduct and elucidate its structure in solution.
Materials:
-
Purified adduct (~5-10 mg)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation: Dissolve the adduct in the appropriate deuterated solvent in an NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Acquire a proton-decoupled 19F NMR spectrum.
-
For more detailed structural information, consider 2D NMR experiments such as COSY (1H-1H correlation), HSQC (1H-13C correlation), and HMBC (long-range 1H-13C correlation).
-
Causality Behind Choices: The use of a multi-nuclear NMR approach (1H, 13C, 19F) is essential for a comprehensive analysis of this complex molecule. 19F NMR is particularly powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the identity of the adduct and to deduce its structure. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques suitable for these types of molecules.[2]
Key Insights from MS:
-
Molecular Ion Peak: Confirms the molecular weight of the adduct.
-
Isotope Pattern: The presence of bromine (with its characteristic ~1:1 ratio of 79Br and 81Br isotopes) will result in a distinctive M and M+2 isotopic pattern in the mass spectrum.
-
Fragmentation Pattern: Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing clues about the structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying functional groups in a molecule.
Key Insights from FTIR:
-
Disappearance of the Isocyanate Peak: The strong, sharp absorption band of the isocyanate group (-N=C=O) around 2250-2275 cm-1 will be absent in the spectrum of the purified adduct.
-
Appearance of Urea/Carbamate Peaks: The formation of a urea will be indicated by the appearance of a C=O stretch around 1630-1680 cm-1 and N-H bending vibrations. A carbamate will show a C=O stretch at a higher frequency, typically 1680-1730 cm-1.
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment, solution-state conformation | Molecular weight, elemental composition, fragmentation pattern | Presence of functional groups |
| Sample Requirements | Single crystal (0.1-0.3 mm) | Soluble, pure sample (~5-10 mg) | Small amount of sample (µg to ng) | Small amount of solid or liquid sample |
| Typical Resolution/Sensitivity | Atomic resolution (~1 Å)[3] | High resolution, LoD ~1.0 mmol/L for 19F qNMR[4] | High mass accuracy, LoD in the µg/L to ng/L range[5] | Functional group detection |
| Key Advantages | Unambiguous structural determination | Provides information on solution-state structure and dynamics | High sensitivity and molecular weight confirmation | Rapid and easy to use |
| Key Limitations | Requires high-quality single crystals, which can be difficult to obtain | Does not provide a complete 3D structure; interpretation can be complex | Does not provide direct structural information[6] | Limited structural information |
| Typical R-factor (small molecules) | < 0.05 for a good structure | N/A | N/A | N/A |
The Role of Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and relative energies of different conformers of the adducts. These predictions can aid in the interpretation of experimental data and provide insights into the molecule's behavior.
Figure 2: A simplified workflow for the computational analysis of an isocyanate adduct.
Conclusion: An Integrated Approach for Definitive Structural Elucidation
The structural characterization of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate adducts requires a multi-faceted analytical strategy. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, its reliance on high-quality crystals necessitates the proficient use of alternative and complementary techniques. NMR spectroscopy, particularly with the inclusion of 19F analysis, provides invaluable information on the solution-state structure and connectivity. Mass spectrometry offers highly sensitive confirmation of molecular weight and elemental composition, while FTIR serves as a rapid preliminary check for reaction completion and functional group identity.
As Senior Application Scientists, we advocate for an integrated approach where these techniques are used in concert. Spectroscopic and computational data can guide crystallization efforts and provide a robust body of evidence for structural assignment, even in the absence of a crystal structure. This comprehensive methodology ensures the scientific integrity of the structural data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
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Jasinski, J. P., Golen, J. A., & Xu, Z. (2009). N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. Available at: [Link]
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Li, Y., Wang, Y., & Liu, H. (2014). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Journal of Fluorine Chemistry, 168, 183-187. Available at: [Link]
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Nagy, G. N., Kuki, Á., & Zsuga, M. (2023). Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. Polymers, 15(2), 398. Available at: [Link]
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Buttar, A., & Navid, M. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 86. Available at: [Link]
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Kim, U. J., Oh, J. E., & Tanaka, S. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Analytical Sciences, 34(7), 827-834. Available at: [Link]
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Shishmarev, D., Jaudzems, K., & Otting, G. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2919–2925. Available at: [Link]
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More, V. S., Gunjal, D. B., & Pore, D. M. (2023). Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Analytical and Bioanalytical Chemistry Research, 10(3), 269-276. Available at: [Link]
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Butt, M. A., & Zhang, H. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 86. Available at: [Link]
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Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Available at: [Link]
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Onwuka, W. J., & Nworie, S. U. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. International Research Journal of Pure and Applied Chemistry, 1-22. Available at: [Link]
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da Silva, J. G., da Silva, C. C., & De Simone, C. A. (2018). Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667–1672. Available at: [Link]
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Al-Hamdani, Y. S., & Al-Zoubi, R. M. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Crystals, 13(7), 1083. Available at: [Link]
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A Comparative Analysis of Catalysts for Reactions of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate: A Guide for Researchers
Introduction: The Significance of a Challenging Building Block
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a pivotal building block in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its utility stems from the unique combination of a reactive isocyanate group and a phenyl ring substituted with both a bromine atom and a trifluoromethyl group. These substituents render the isocyanate group highly electrophilic, influencing its reactivity and the properties of the resulting urea and carbamate derivatives. The development of efficient catalytic systems for reactions involving this isocyanate is crucial for optimizing reaction conditions, improving yields, and ensuring selectivity, thereby accelerating drug discovery and development pipelines.
This guide provides a comparative analysis of various catalytic systems for the reactions of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate with nucleophiles, primarily amines and alcohols, to form ureas and carbamates, respectively. Drawing upon experimental data from the scientific literature and established catalytic principles, we will explore the nuances of catalyst selection, reaction mechanisms, and practical considerations for researchers in the field.
The Uncatalyzed Pathway: A Viable Option for a Highly Reactive Isocyanate
Due to the strong electron-withdrawing nature of the trifluoromethyl and bromo groups, 4-Bromo-2-(trifluoromethyl)phenyl isocyanate exhibits high reactivity towards nucleophiles. The electrophilicity of the isocyanate carbon is significantly enhanced, often allowing for facile reaction with amines and alcohols without the need for a catalyst.
The reaction of an isocyanate with an amine to form a urea is typically a rapid and exothermic process.[1] For highly activated isocyanates such as 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, the uncatalyzed reaction with primary and secondary amines often proceeds to completion under mild conditions (e.g., room temperature in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF)).[2] This is a crucial baseline for any catalytic study; a proposed catalyst must offer a significant advantage over the uncatalyzed reaction in terms of rate, yield, or selectivity to justify its use.
Comparative Analysis of Catalytic Systems
While the uncatalyzed reaction is often feasible, catalysts can play a critical role in accelerating reactions with less nucleophilic substrates, enabling reactions at lower temperatures, and minimizing side reactions. The primary catalysts for isocyanate reactions can be broadly categorized into tertiary amines, organometallic compounds, and Lewis acids.
Tertiary Amine Catalysts: The Workhorses of Urethane and Urea Chemistry
Tertiary amines are widely employed as catalysts in polyurethane and polyurea synthesis.[3] Their catalytic activity is generally attributed to their basicity and steric accessibility.
Mechanism of Action: Tertiary amines are believed to function through two primary mechanisms in isocyanate reactions:
-
Nucleophilic Catalysis: The tertiary amine can directly attack the electrophilic carbon of the isocyanate, forming a highly reactive, unstable zwitterionic intermediate. This intermediate then readily reacts with the nucleophile (amine or alcohol), regenerating the catalyst.
-
General Base Catalysis: The tertiary amine can activate the nucleophile by forming a hydrogen-bonded complex, increasing its nucleophilicity. This is particularly relevant for alcohol-isocyanate reactions.[4]
Comparative Performance: The catalytic activity of tertiary amines generally correlates with their basicity and decreases with increasing steric hindrance around the nitrogen atom.[5] For the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, common tertiary amine catalysts can be expected to perform as follows:
| Catalyst | Relative Basicity | Steric Hindrance | Expected Activity |
| Triethylamine (TEA) | High | Moderate | High |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | High | Low | Very High |
| N,N-Diisopropylethylamine (DIPEA) | Moderate | High | Moderate |
| Pyridine | Low | Low | Low |
This table is a qualitative prediction based on general principles of tertiary amine catalysis.
Experimental Protocol for Screening Tertiary Amine Catalysts:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (1.0 eq) in anhydrous THF (0.1 M).
-
Addition of Nucleophile: Add the amine or alcohol nucleophile (1.05 eq).
-
Catalyst Addition: Add the tertiary amine catalyst (0.01-0.1 eq).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or in-situ techniques like FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).[6]
-
Work-up and Analysis: Upon completion, quench the reaction, isolate the product through standard extraction and purification procedures, and determine the yield.
Figure 2. Generalized mechanism of Lewis acid catalysis.
The use of strong Lewis acids with the highly electron-deficient 4-Bromo-2-(trifluoromethyl)phenyl isocyanate should be approached with caution, as it may lead to undesired side reactions. Weaker Lewis acids are likely to be more suitable.
Summary of Catalyst Performance and Recommendations
| Catalyst Class | Key Advantages | Key Disadvantages | Recommended for 4-Bromo-2-(trifluoromethyl)phenyl isocyanate? |
| None (Uncatalyzed) | Simple, no catalyst removal needed | May be slow with weak nucleophiles | Yes, for reactions with primary/secondary amines. |
| Tertiary Amines | Readily available, good activity | Can have strong odors, basicity can cause side reactions | Yes, especially for reactions with alcohols or hindered amines. |
| Organometallic (Tin) | Very high activity at low loadings | Toxic, potential for uncontrolled reactions | Use with caution, consider for challenging reactions only. |
| Organometallic (Non-Tin) | Lower toxicity than tin-based | Generally lower activity than tin-based | Yes, a good balance of activity and safety. |
| Lewis Acids | Alternative activation pathway | Can be moisture sensitive, potential for side reactions | Potentially, for specific applications requiring this mode of activation. |
Recommendation for Initial Screening: For the reaction of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, it is recommended to first attempt the reaction without a catalyst, particularly when using amine nucleophiles. If catalysis is required, a tertiary amine such as triethylamine or DABCO is a good starting point due to their well-understood behavior and broad applicability. For reactions requiring higher activity or for alcohol nucleophiles, a non-tin organometallic catalyst like bismuth neodecanoate offers a good compromise between performance and safety.
Conclusion
The choice of catalyst for reactions involving 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is a critical parameter that can significantly impact reaction efficiency and product purity. While the inherent high reactivity of this isocyanate often allows for catalyst-free transformations, a judicious selection of a catalyst can be advantageous in many scenarios. This guide provides a framework for understanding the comparative performance of common catalyst classes and serves as a starting point for the development of optimized synthetic protocols. Researchers are encouraged to perform systematic catalyst screening to identify the optimal conditions for their specific application.
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Crivello, J. V. (1999). The Discovery and Development of High-Speed Cationic Photoinitiators. J. Polymer Sci., Part A: Polymer Chemistry, 37(23), 4241-4254. [Link]
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Stěpnička, P., & Císařová, I. (2010). N-(4-Bromo-phen-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2879. [Link]
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Schaub, T., et al. (2016). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. ChemSusChem, 9(15), 1954-1959. [Link]
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Alizadeh, B. H., et al. (2002). Preparation of N-substituted aryl and alkyl carbamates and their inhibitory effect on oat seed germination. Bioscience, Biotechnology, and Biochemistry, 66(2), 422-425. [Link]
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Viskolcz, B., & Fiser, B. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International Journal of Molecular Sciences, 20(18), 4596. [Link]
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Yokoyama, T., & Hiraoka, T. (1973). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of the Japan Society of Colour Material, 46(11), 601-606. [Link]
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Ragaini, V., & Cenini, S. (2002). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Current Organic Chemistry, 6(14), 1343-1365. [Link]
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Fiser, B., & Viskolcz, B. (2021). Computational Study of Catalytic Urethane Formation. Polymers, 13(25), 4422. [Link]
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Kotora, M., & Srogl, J. (2006). Lewis acid-catalyzed tri- and difluoromethylation reactions of aldehydes. Chemical Communications, (19), 2043-2044. [Link]
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Fiser, B., & Viskolcz, B. (2022). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. International Journal of Molecular Sciences, 23(14), 7763. [Link]
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Liu, Y., et al. (2018). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 23(9), 2154. [Link]
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RSC Publishing. (2022). Catalyst-Free Urea Synthesis via Plasma-Driven Direct Coupling of CO₂ and N₂ under Ambient Conditions. Green Chemistry. [Link]
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Wang, Z., et al. (2010). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. Journal of Applied Polymer Science, 118(3), 1735-1741. [Link]
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NIH. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. [Link]
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NIH. (2018). Urea-BasedR[7]otaxanes as Effective Phase-Transfer Organocatalysts: Hydrogen-Bonding Cooperative Activation Enabled by the Mechanical Bond. [Link]
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NIH. (2024). Mechanistic Investigation of an Organocatalytic Bromocyclization of O‐Allyl Carbamates. [Link]
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ResearchGate. (2011). A highly efficient and reusable magnetic catalyst for the syntheses of N-substituted carbamates. [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]
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NIH. (2022). Synthesis of the Soft Lewis Superacid Tris(4‐bromo‐2,3,5,6‐tetrafluorophenyl)borane B(C6F4Br)3 via C‒Ag to C‒B Transmetalation. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of reactive reagents is paramount. Among these, isocyanates, and specifically 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, demand meticulous handling and disposal protocols due to their inherent reactivity and potential health hazards. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory professionals with the knowledge to not only ensure their safety but also to maintain the integrity of their research environment.
The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles such as water, alcohols, and amines. This reactivity, while beneficial in synthesis, presents significant challenges for disposal. Improper handling can lead to vigorous exothermic reactions, generating carbon dioxide gas that can pressurize and rupture sealed containers.[1][2][3] Furthermore, isocyanates are recognized as respiratory and skin sensitizers, capable of causing severe allergic reactions upon exposure.[4][5][6] Therefore, a systematic and informed approach to disposal is not merely a suggestion but a critical necessity.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is essential. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation.[5][7][8]
Table 1: Hazard Profile of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
| Hazard Type | Description |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause allergic skin reactions.[4][8] |
| Eye Damage/Irritation | Causes serious eye irritation.[8] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5] |
| Reactivity | Reacts vigorously with water, alcohols, amines, and strong bases, producing heat and carbon dioxide.[1][3] |
Given these hazards, the selection and proper use of Personal Protective Equipment (PPE) is the first line of defense. The following PPE is mandatory when handling 4-Bromo-2-(trifluoromethyl)phenyl isocyanate for disposal:
-
Respiratory Protection: A full-face respirator with organic vapor cartridges is recommended, especially when handling larger quantities or in case of a spill.[9][10][11] For small-scale operations in a certified chemical fume hood, a half-face respirator with appropriate cartridges may be sufficient.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[9][10][12]
-
Hand Protection: Use chemically resistant gloves such as nitrile, butyl rubber, or neoprene.[9][10] Thin latex gloves are not suitable.[11] It is advisable to double-glove.
-
Protective Clothing: A chemically resistant lab coat or disposable coveralls should be worn to prevent skin contact.[10][11]
II. Step-by-Step Disposal Protocol for Unused 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
This protocol outlines the chemical neutralization of small quantities of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate typically found in a research laboratory setting. The principle behind this procedure is the controlled reaction of the isocyanate with a suitable nucleophile to form a more stable and less hazardous compound, such as a urea or carbamate derivative.
Experimental Protocol: Neutralization of 4-Bromo-2-(trifluoromethyl)phenyl Isocyanate
-
Preparation:
-
Conduct the entire procedure in a certified chemical fume hood.
-
Prepare a neutralization solution. A commonly recommended solution consists of 5-10% sodium carbonate in water with a small amount of liquid detergent (approximately 0.2-2%).[2][13] An alternative is a solution of 3-8% aqueous ammonia with detergent.[2][13] For every 1 mL of isocyanate, prepare at least 10 mL of neutralization solution.
-
Have an appropriate spill kit readily available.
-
-
Neutralization Process:
-
In a suitably large, open-top container (e.g., a beaker or an erlenmeyer flask), place the neutralization solution. The container should be large enough to accommodate the isocyanate and any potential foaming.
-
Slowly and with constant stirring, add the 4-Bromo-2-(trifluoromethyl)phenyl isocyanate to the neutralization solution in small portions. Caution: The reaction is exothermic and will produce carbon dioxide gas. Add the isocyanate dropwise or in very small increments to control the reaction rate and prevent excessive foaming and splashing.
-
Continue stirring the mixture for at least one hour after the final addition of the isocyanate to ensure the reaction is complete.
-
Allow the mixture to stand in the fume hood for at least 24 hours to ensure complete neutralization.[1]
-
-
Waste Collection and Labeling:
-
The resulting neutralized mixture should be collected as hazardous waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label should include the words "Hazardous Waste," the chemical constituents of the neutralized mixture, and the date.[14]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific labeling and collection requirements.
-
Caption: Workflow for the neutralization and disposal of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
III. Management of Spills and Contaminated Materials
Accidental spills of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate require immediate and appropriate action to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[2]
-
Absorb the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbents.[1][8][15] Do not use combustible materials like sawdust.[1][2]
-
Collect Absorbed Material: Carefully shovel the absorbed material into a suitable, open-top container.[2] Do not seal the container. [1][2] The reaction with ambient moisture can generate CO2, leading to pressure buildup in a sealed container.[1]
-
Decontaminate the Spill Area: Once the bulk of the spill has been removed, decontaminate the affected surface using a neutralization solution.[2][13] Allow the solution to remain in contact with the surface for at least 10-15 minutes before wiping it up with absorbent pads.
-
Dispose of Spill Debris: All contaminated absorbent materials, wipes, and PPE must be collected in an open, labeled container for hazardous waste disposal.[2]
Decontamination of Empty Containers
Empty containers that have held 4-Bromo-2-(trifluoromethyl)phenyl isocyanate must be decontaminated before disposal to eliminate residual hazards.
-
Initial Rinse: In a fume hood, rinse the container multiple times with a solvent in which the isocyanate is soluble (e.g., acetone or toluene). Collect the rinsate as hazardous waste.
-
Decontamination: Fill the container with a neutralization solution (e.g., 5% sodium carbonate solution) and allow it to stand for at least 24-48 hours with the cap off to allow any generated CO2 to escape.[1]
-
Final Disposal: After decontamination, the container can be disposed of according to institutional guidelines. It is often recommended to puncture the container to prevent reuse.[1]
Caption: Decision-making process for managing a spill of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate.
IV. Regulatory Compliance
The disposal of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and its associated waste is subject to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16][17] It is the responsibility of the waste generator to properly identify, manage, and document the disposal of hazardous materials.[17] Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.[2][16]
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, protecting themselves, their colleagues, and the environment.
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Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available from: [Link]
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Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Available from: [Link]
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-
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-
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-
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-
California Department of Toxic Substances Control. Defining Hazardous Waste. Available from: [Link]
-
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-
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
